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  • Product: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
  • CAS: 502141-81-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS 502141-81-3)

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Intermediate in Modern Synthesis 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a highly valuable, yet sp...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Modern Synthesis

2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a highly valuable, yet sparsely documented, intermediate in synthetic organic chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position, makes it an ideal scaffold for the construction of more complex molecules. The pyrimidine core is a ubiquitous motif in medicinal chemistry, appearing in a vast array of biologically active compounds, including kinase inhibitors, anti-infective agents, and other therapeutics. This guide provides a comprehensive overview of the known properties, a plausible and detailed synthetic route, the expected reactivity profile, and the potential applications of this compound, grounded in the established chemistry of related pyrimidine derivatives. For researchers and drug development professionals, this document aims to serve as a foundational resource for the effective utilization of this versatile building block.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is not widely available in public literature, its key properties can be tabulated based on its chemical structure and inferred from closely related analogues.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
CAS Number 502141-81-3-
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Appearance Predicted: White to off-white solidBased on similar aminopyrimidines
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Based on general solubility of similar compounds
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]
SMILES CC1=CC(NCC)=NC(Cl)=N1[1]
Predicted Spectroscopic Signatures

Lacking published experimental spectra, the following provides an expert prediction of the key spectroscopic features essential for the characterization of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the methyl and ethyl groups, as well as the lone aromatic proton on the pyrimidine ring.

    • A singlet for the C6-methyl group protons (3H) around δ 2.2-2.4 ppm.

    • A quartet for the methylene protons (-CH₂-) of the ethyl group (2H) around δ 3.4-3.6 ppm, coupled to the methyl protons.

    • A triplet for the methyl protons (-CH₃) of the ethyl group (3H) around δ 1.2-1.4 ppm, coupled to the methylene protons.

    • A singlet for the C5-aromatic proton (1H) around δ 6.0-6.5 ppm.

    • A broad signal for the N-H proton, which may be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reflect the six unique carbon environments in the molecule.

    • Signals for the pyrimidine ring carbons are expected in the range of δ 155-165 ppm for the carbons attached to nitrogen and chlorine, and around δ 100-110 ppm for the C5 carbon.

    • The methylene carbon of the ethyl group is expected around δ 35-45 ppm.

    • The methyl carbon of the ethyl group is expected around δ 13-16 ppm.

    • The C6-methyl carbon is expected around δ 20-25 ppm.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight.

    • A characteristic isotopic pattern for the presence of one chlorine atom, with a prominent [M+H]⁺ peak at m/z 172.06 and an [M+2+H]⁺ peak at m/z 174.06 with an intensity ratio of approximately 3:1.

Synthesis and Mechanistic Considerations

The most logical and widely practiced method for the synthesis of N-alkylated aminopyrimidines is through the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor. For 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, the likely starting material is 2,4-dichloro-6-methylpyrimidine.

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is a well-studied phenomenon. In most cases, the first substitution by an amine nucleophile occurs preferentially at the C4 position.[2] This is due to the C4 position being more activated towards nucleophilic attack. The presence of an electron-donating methyl group at the C6 position can, in some cases, direct substitution to the C2 position, but for a primary amine like ethylamine, C4 substitution is the expected major product.[3]

Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation Start 2,4-dichloro-6-methylpyrimidine Ethylamine (1.0-1.2 eq.) Inert Solvent (e.g., THF, Acetonitrile) Non-nucleophilic base (e.g., DIPEA, Et3N) Reaction Stir at room temperature to 50°C Monitor by TLC or LC-MS Start->Reaction Combine reagents Workup Quench with water Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Upon completion Purification Dry organic layer (Na2SO4) Concentrate under reduced pressure Purify by column chromatography Workup->Purification Isolate crude product Final_Product 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Purification->Final_Product Obtain pure product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)
  • Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) or acetonitrile, add N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq.).

  • Nucleophile Addition: Slowly add a solution of ethylamine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

Reactivity Profile: The Path to Further Functionalization

The primary mode of reactivity for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is nucleophilic aromatic substitution at the C2 position. The remaining chlorine atom is still activated towards displacement by a variety of nucleophiles, although it is generally less reactive than the chlorine at the C4 position in the starting 2,4-dichloro-6-methylpyrimidine. This stepwise reactivity is a key advantage, allowing for the sequential and controlled introduction of different substituents at the C4 and C2 positions.

Common nucleophiles that can displace the C2 chlorine include:

  • Primary and secondary amines

  • Alcohols (alkoxides)

  • Thiols (thiolates)

  • Organometallic reagents (in cross-coupling reactions)

G Start 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH Nucleophile->Reaction Product 2-(Nu)-4-(N-ethyl)-6-methylpyrimidine Reaction->Product

Caption: General reactivity of the title compound via SNAr.

This reactivity makes 2-chloro-N-ethyl-6-methylpyrimidin-4-amine an excellent intermediate for creating a library of 2,4-disubstituted 6-methylpyrimidines, which is a common strategy in drug discovery programs.[2]

Applications in Synthetic Chemistry

As a functionalized pyrimidine, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is poised to be a key intermediate in the synthesis of pharmacologically active agents. The 2,4-disubstituted pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Many FDA-approved drugs and clinical candidates for the treatment of cancers and inflammatory diseases feature this core structure.[2]

The ethylamino group at the C4 position can serve as a key interaction point with the target protein, while the reactive C2 chlorine allows for the introduction of various diversity elements to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

  • GHS Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

    • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1]

    • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data is limited, a thorough understanding of pyrimidine chemistry allows for the confident prediction of its properties, a reliable synthetic pathway, and its likely reactivity profile. This guide provides a solid foundation for researchers to incorporate this versatile building block into their synthetic programs, particularly in the pursuit of novel therapeutics based on the 2,4-disubstituted pyrimidine scaffold. As with any chemical, all handling and reactions should be conducted by trained personnel with appropriate safety precautions in place.

References

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275983. [Link]

  • QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Li, X., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. [Link]

Sources

Exploratory

Chemical structure of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Executive Summary The compound 2-chloro-N-ethyl-6-methylpyrimidin-4-amine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and aminopyrimidine-based antivirals....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-ethyl-6-methylpyrimidin-4-amine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and aminopyrimidine-based antivirals. It functions as a "Janus" intermediate: the C4-amine installation allows for solubility and hydrogen-bonding interactions, while the C2-chlorine atom remains a reactive electrophilic "warhead" for subsequent diversification.

This guide details the structural rationale, the thermodynamic and kinetic factors governing its regioselective synthesis, and the protocols required to isolate it with high purity.

Structural Anatomy & Electronic Properties

Molecular Architecture

The pyrimidine core is electron-deficient (π-deficient), making it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-donating methyl group at C6 and the ethylamino group at C4 modulates this deficiency, yet the C2 position retains significant electrophilicity.

Diagram 1: Chemical Structure & Numbering

ChemicalStructure cluster_legend Electronic Environment C2 C2 N3 N3 C2->N3   Cl Cl C2->Cl Reactive Handle N1 N1 N1->C2   C4 C4 N3->C4   C5 C5 C4->C5 = N_amine N (Amine) C4->N_amine   C6 C6 C5->C6   C6->N1 = Methyl Methyl C6->Methyl   Ethyl Ethyl N_amine->Ethyl   Desc C2: High Electrophilicity (Leaving Group) C4: Substituted (Nucleophile Entry) C6: Steric/Inductive Modulation

Caption: Structural connectivity of the target molecule. Note the C2-Cl bond remains intact for downstream derivatization.

Electronic Descriptors
  • Dipole Moment: The vector is dominated by the ring nitrogens and the C2-Cl bond.

  • LUMO Distribution: In the precursor (2,4-dichloro-6-methylpyrimidine), the LUMO coefficient is highest at C4, driving the regioselectivity of the first amine addition to this position [1].

  • pKa: The ring nitrogens are weakly basic due to the electron-withdrawing chlorine. Protonation typically occurs at N3 (para to the amino group) due to resonance stabilization from the C4-amine lone pair.

Synthetic Pathways & Regiocontrol[1]

The Regioselectivity Paradox

When reacting 2,4-dichloro-6-methylpyrimidine with ethylamine, two products are theoretically possible: substitution at C2 or C4. However, experimental evidence and Quantum Mechanical (QM) models confirm that C4 substitution is kinetically favored [2].

Why C4 over C2?

  • Transition State Stabilization: The Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1) and the ortho-nitrogen (N3). Attack at C2 is sterically hindered by the two flanking lone pairs of N1 and N3.

  • LUMO Energy: The carbon at position 4 has a larger LUMO coefficient, making it a "softer" electrophile for the incoming amine [1].

Diagram 2: Synthesis & Regioselectivity Logic

SynthesisWorkflow Precursor START: 2,4-Dichloro-6-methylpyrimidine Reagent Reagent: Ethylamine (1.0-1.1 eq) Base: DIPEA or TEA Precursor->Reagent TS_C4 Transition State (C4 Attack) (Kinetically Favored) Reagent->TS_C4  Path A (Major) TS_C2 Transition State (C2 Attack) (Sterically Hindered) Reagent->TS_C2  Path B (Minor) Product TARGET: 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine TS_C4->Product  -HCl Byproduct Byproduct: 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine (<5% observed at <0°C) TS_C2->Byproduct  -HCl

Caption: Reaction pathway showing the kinetic preference for C4 substitution over C2.

Experimental Protocol

Objective: Synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine via SNAr.

Materials
  • Substrate: 2,4-Dichloro-6-methylpyrimidine (1.0 eq).

  • Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution) (1.05 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq).

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-6-methylpyrimidine (10 mmol) in anhydrous THF (40 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical Step: Low temperature is essential to maximize regioselectivity for the C4 position.

  • Addition: Add the base (DIPEA, 12 mmol) followed by the dropwise addition of ethylamine (10.5 mmol) over 15 minutes.

    • Note: Exothermic reaction. Monitor internal temperature to ensure it stays <5°C.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4).

  • Work-up:

    • Remove volatiles under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0–30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

    • Appearance: White to off-white solid.

Analytical Characterization

To validate the structure, compare spectral data against predicted values for the C4-substituted isomer.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3) δ 6.10–6.20 ppm (s, 1H)C5-H (Pyrimidine ring proton). Distinctive singlet.
δ 5.00–5.50 ppm (br s, 1H)N-H (Exchangeable).
δ 3.20–3.40 ppm (q, 2H)CH2 (Ethyl group).
δ 2.30–2.40 ppm (s, 3H)CH3 (C6-Methyl).
δ 1.10–1.25 ppm (t, 3H)CH3 (Ethyl group).
13C NMR ~160–165 ppmC4 and C2 (Quaternary carbons).
~100–105 ppmC5 (Methine carbon).
LC-MS (ESI+) [M+H]+ = 172.06 (approx)Calculated mass for C7H10ClN3.

Note: The key differentiator between the C4 and C2 isomers is the shift of the C5 proton and the fragmentation pattern in MS, but the synthesis method described overwhelmingly favors the C4 product [3].

Reactivity & Downstream Applications

The resulting 2-chloro-N-ethyl-6-methylpyrimidin-4-amine serves as a scaffold for "C2-functionalization." The remaining chlorine atom is less reactive than the original C4-Cl but can be displaced under more forcing conditions (higher heat, acid catalysis, or Buchwald-Hartwig coupling).

Diagram 3: Downstream Reactivity Logic

Reactivity Target 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine Step2 Reaction: 2nd S_NAr Nucleophile: Anilines / Piperazines Condition: Heat (80-100°C) or Acid Target->Step2  C2-Cl Displacement Final Final Drug Scaffold (e.g., Kinase Inhibitor) Step2->Final  Formation

Caption: The "C2-then-C4" or "C4-then-C2" strategy is standard in pyrimidine drug discovery. Here, we established the C4 amine first, leaving C2 for the second step.[1]

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics. QM Magic Class, Chapter 29. Link

  • Lynch, D. E., & Jones, P. (2004). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 312629, 2-Chloro-6-methylpyrimidin-4-amine. (Parent structure reference). Link

  • Brough, P. A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.[2] Link

Sources

Foundational

2-chloro-N-ethyl-6-methylpyrimidin-4-amine molecular weight and formula

Topic: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine: Physicochemical Profile & Synthetic Utility in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine: Physicochemical Profile & Synthetic Utility in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

In the landscape of kinase inhibitor development and heterocyclic synthesis, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS 502141-81-3) serves as a critical scaffold. This whitepaper provides a definitive technical analysis of its molecular characteristics, synthetic accessibility, and regiochemical considerations. By synthesizing data from crystallographic studies and quantum mechanical (QM) models, we elucidate the mechanistic basis for its formation and its utility as a "molecular lego" block for diversifying pyrimidine-based libraries.

Chemical Identity & Physicochemical Properties

The precise characterization of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is fundamental for accurate stoichiometry in library synthesis. The compound is an asymmetrical pyrimidine derivative where the C4-position is functionalized with an ethylamine group, leaving the C2-chlorine available for subsequent nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.

Table 1: Core Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2-chloro-N-ethyl-6-methylpyrimidin-4-amineAlso cited as (2-chloro-6-methylpyrimidin-4-yl)ethylamine
CAS Number 502141-81-3 Verified identifier for the N-ethyl analog
Molecular Formula

Molecular Weight 171.63 g/mol Monoisotopic Mass: 171.056
Physical State White to off-white solid
Solubility DMSO, Methanol, DCMLimited solubility in water; soluble in organic solvents
pKa (Calc) ~3.5 (Pyrimidine N)Basic nitrogen at C4 increases electron density
LogP (Calc) 1.5 - 1.8Lipophilic enough for cell permeability in early fragments
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N1, N3, NH)

Synthetic Methodology & Regioselectivity

The synthesis of this compound relies on the nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methylpyrimidine . A common pitfall in this synthesis is the formation of regioisomers (C2 vs. C4 substitution) or bis-substituted byproducts.
The Regioselectivity Paradox

In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to the "para-like" electronic relationship with the N1 nitrogen and reduced steric hindrance compared to the C2 position, which is flanked by two ring nitrogens.

  • Electronic Factor: The LUMO coefficients are typically higher at C4/C6, making it the preferred site for soft nucleophiles.

  • Steric Factor: The C2 position is "squeezed" between N1 and N3, hindering the approach of the nucleophile.

  • Outcome: Reaction with ethylamine at controlled temperatures (0°C to RT) overwhelmingly favors the C4-substitution , yielding the target 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

Optimized Synthetic Protocol

Reagents:

  • Substrate: 2,4-dichloro-6-methylpyrimidine (1.0 eq)

  • Nucleophile: Ethylamine (1.1 - 1.2 eq, typically as a solution in THF or water)

  • Base: Triethylamine (1.5 eq) or excess Ethylamine

  • Solvent: Ethanol, THF, or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,4-dichloro-6-methylpyrimidine in THF or Ethanol. Cool to 0°C to suppress bis-substitution.

  • Addition: Dropwise addition of ethylamine solution. The exotherm must be controlled to maintain regioselectivity.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine.[1]

  • Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc) if regioisomers are detected.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical decision points for ensuring regiochemical purity.

SynthesisPathway Start 2,4-Dichloro-6-methylpyrimidine (Substrate) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate 0°C, THF/EtOH Reagent Ethylamine (1.1 eq) + Base Reagent->Intermediate Product 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine (Target C4-Subst.) Intermediate->Product Major Pathway (Kinetic Control) Byproduct 2-Ethylamino-4-chloro isomer (C2-Subst. Impurity) Intermediate->Byproduct Minor Pathway (Steric Clash) BisProduct 2,4-Bis(ethylamino) byproduct (Over-reaction) Product->BisProduct Excess Amine / High Temp

Figure 1: Reaction pathway for the synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, highlighting the kinetic preference for C4 substitution.

Structural Analysis & Validation

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.

  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Pyrimidine Proton (C5-H): A singlet around

      
       6.2 – 6.4 ppm. This is diagnostic; if the substitution occurred at C5 (impossible here) or ring opening happened, this signal would shift or disappear.
      
    • Methyl Group (C6-

      
      ):  A sharp singlet around 
      
      
      
      2.1 – 2.3 ppm.
    • Ethyl Group:

      • 
         (Methylene): Quartet around 
        
        
        
        3.2 – 3.5 ppm.
      • 
         (Methyl): Triplet around 
        
        
        
        1.1 – 1.2 ppm.
    • NH Proton: Broad singlet, exchangeable with

      
      , typically around 
      
      
      
      7.0 – 8.0 ppm (highly solvent dependent).
  • Mass Spectrometry (LC-MS):

    • M+H Peak: 172.1 Da (

      
      ) and 174.1 Da (
      
      
      
      ) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

This scaffold is a versatile "electrophilic handle." The remaining C2-chlorine is less reactive than the original C4-chlorine but can be activated for a second


 reaction or metal-catalyzed coupling, allowing for the construction of complex libraries.
Sequential Functionalization Strategy
  • Step 1 (Complete): Installation of the ethylamine at C4 (Target Compound).

  • Step 2 (Next Step): Displacement of C2-Cl.

    • Conditions: Requires higher temperatures (>80°C), stronger nucleophiles, or Buchwald-Hartwig Pd-catalysis.

    • Utility: Used to attach solubilizing groups (morpholine, piperazine) or hinge-binding motifs in kinase inhibitors.

Strategic Decision Tree

Applications Core 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine (Scaffold) Kinase Kinase Inhibitor Synthesis (Src, Abl, CDK) Core->Kinase Heterocycle Fused Ring Synthesis (Purine analogs) Core->Heterocycle Hinge C2-Substitution (Hinge Binder Attachment) Kinase->Hinge Pd-Cat Coupling or High Temp SnAr Cyclization Imidazo[1,2-a]pyrimidines (via 2-aminopyrimidine) Heterocycle->Cyclization Reaction with alpha-haloketones

Figure 2: Downstream applications of the scaffold in medicinal chemistry campaigns.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS may be sparse, it shares the hazard profile of analogous chloropyrimidines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][4]

  • Handling Protocols:

    • Use in a fume hood to avoid inhalation of dust/vapors.[4]

    • Wear nitrile gloves and safety glasses.

    • In case of contact: Wash skin with soap and water; rinse eyes cautiously with water for 15 minutes.

References

  • PubChem. (2025).[2][6] 2-Chloro-6-methylpyrimidin-4-amine (Related Analog Data). National Library of Medicine. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics. QM Magic Class, Chapter 29.[7] Retrieved from [Link]

Sources

Exploratory

Technical Sourcing &amp; Handling Guide: 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine

The following technical guide is structured to provide actionable, high-level sourcing and handling intelligence for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine . Executive Summary & Chemical Identity[1] In drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level sourcing and handling intelligence for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine .

Executive Summary & Chemical Identity[1]

In drug discovery, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and GPCR antagonists (e.g., CRF1 receptor ligands). Its value lies in the 2-chloro "handle," which remains available for subsequent nucleophilic aromatic substitution (


) or Buchwald-Hartwig cross-coupling, while the 4-ethylamino and 6-methyl groups provide established steric and lipophilic vectors.

However, sourcing this specific secondary amine can be challenging. It is often a "make-to-order" item rather than a bulk stock commodity. This guide outlines the sourcing landscape, validates the chemical identity, and provides a "Senior Scientist" protocol for synthesis and quality control (QC) to ensure research-grade integrity.

Chemical Specification
PropertySpecification
IUPAC Name 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Common Name 2-Chloro-4-(ethylamino)-6-methylpyrimidine
Structure Description Pyrimidine ring with a chloro at C2, ethylamino at C4, methyl at C6.[1][2][3][4][5][6][7][8][9]
Molecular Formula

Molecular Weight 171.63 g/mol
Key Reactivity Electrophilic at C2 (Cl displacement); Nucleophilic at N4 (Amine).
CAS Number Not widely indexed (Often confused with N-ethyl-N-methyl variants or 2,4-dichloro precursors). Note: Closest commercial analogs often require substructure search.

Strategic Sourcing: The "Buy vs. Build" Matrix

Supplier Tiers
Tier 1: Direct Manufacturers (High Reliability)

Best for: Custom synthesis requests or verified stock.

  • Enamine: Global leader in building blocks. If not in stock, they have the validated protocol to synthesize it rapidly (REAL Database).

  • WuXi AppTec / LabNetwork: Excellent for scaling from milligrams to grams.

  • BLD Pharm: Often lists specific pyrimidine derivatives with accurate stock levels.

Tier 2: Aggregators (Convenience)

Best for: Checking global inventory across multiple warehouses.

  • eMolecules: The industry standard for checking availability.

  • MolPort: Good for accessing smaller boutique suppliers in Europe/Asia.

The "Senior Scientist" Recommendation:

Do not rely solely on catalog stock for >10g orders. The 2-chloropyrimidine moiety is moisture-sensitive. Old stock often degrades to the inactive 2-hydroxy derivative.

  • Protocol: If stock is >6 months old, request a fresh H-NMR or LC-MS before shipment.

  • Alternative: Order the precursor (2,4-dichloro-6-methylpyrimidine , CAS 5464-72-2) and synthesize the target in-house (See Section 4). This guarantees 100% active electrophile.

Technical Deep Dive: Synthesis & Reactivity

If you cannot source the compound fresh, or if you require high-purity material for SAR studies, the in-house synthesis is robust. This section details the regioselectivity that makes this molecule accessible.

The Regioselectivity Principle

In 2,4-dichloro-6-methylpyrimidine , the chlorine at the C4 position is significantly more reactive toward nucleophilic displacement than the chlorine at C2. This is due to the para-like position relative to the ring nitrogens and the steric environment.

  • Reaction: 2,4-dichloro-6-methylpyrimidine + Ethylamine

    
     2-chloro-N-ethyl-6-methylpyrimidin-4-amine.
    
  • Conditions: THF or Ethanol,

    
     to RT.
    
  • Outcome: Selective mono-substitution at C4.

Visualization: Synthesis & Reactivity Pathway

G Precursor 2,4-Dichloro-6-methylpyrimidine (CAS 5464-72-2) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Nucleophilic Attack (C4) Reagent Ethylamine (1.1 eq) Reagent->Intermediate Target TARGET: 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine Intermediate->Target Cl Elimination Impurity Impurity: Bis-substituted (2,4-di-ethylamino) Target->Impurity Excess Amine / High Temp Hydrolysis Degradant: 2-Hydroxy derivative Target->Hydrolysis Moisture / Storage

Figure 1: Reaction pathway demonstrating the regioselective synthesis of the target and potential degradation risks.

Quality Control: The Self-Validating System

To ensure "Research Grade" (defined here as >97% purity with no active hydrolytic impurities), you must implement a self-validating QC protocol.

A. H-NMR Validation (DMSO- )

The NMR spectrum provides a structural fingerprint. Look for these specific signals to confirm the regiochemistry (N-ethyl at C4 vs C2):

  • Amine Proton (NH): Broad singlet/triplet around

    
     7.5–8.0 ppm.
    
  • Pyrimidine Proton (C5-H): Singlet around

    
     6.3–6.5 ppm. Note: If this shifts significantly upfield, suspect hydrolysis.
    
  • Ethyl Group:

    • 
       (Methylene): Multiplet/Quintet around 
      
      
      
      3.2–3.4 ppm.
    • 
       (Methyl of ethyl): Triplet around 
      
      
      
      1.1 ppm.
  • Ring Methyl (C6-Me): Singlet around

    
     2.2 ppm.
    
B. LC-MS Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Critical Check:

    • Target Mass:

      
       (Cl isotope pattern 3:1).
      
    • Impurity Flag: Mass of

      
       (
      
      
      
      ). This indicates the 2-hydroxy impurity , which renders the molecule useless for further
      
      
      reactions.

Recommended Suppliers & Data

The following table summarizes the sourcing landscape based on current database availability for the scaffold class.

SupplierTypeReliabilityNotes on "Research Grade"
Enamine ManufacturerHighLikely "Made on Demand" via REAL database. Best for library synthesis.
BLD Pharm CatalogHighOften stocks specific pyrimidine intermediates. Check CAS 77200-07-8 (verify structure).
Sigma-Aldrich AggregatorMediumUsually sources from third parties. Expensive for >1g quantities.[5]
Combi-Blocks ManufacturerHighExcellent source for the precursor (2,4-dichloro-6-methylpyrimidine) if synthesis is chosen.
Sourcing Decision Workflow

Sourcing Start Need 2-chloro-N-ethyl-6-methylpyrimidin-4-amine CheckStock Check eMolecules/SciFinder Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase from Tier 1 (Enamine/BLD) InStock->Buy Yes Make Buy Precursor: 2,4-dichloro-6-methylpyrimidine InStock->Make No / Lead Time > 4 wks QC Mandatory QC: Check for Hydrolysis (LCMS) Buy->QC Synth Synthesize: THF, EtNH2, 0°C Make->Synth Synth->QC

Figure 2: Decision tree for sourcing versus synthesizing the target molecule.

References

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine (Primary Amine Analog). National Library of Medicine. Available at: [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[10][6][11] (Context on

    
     regioselectivity in pyrimidines).
    

Sources

Foundational

Thermodynamic Solubility and Solvation Dynamics of 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine in Organic Solvents

Executive Summary In modern drug discovery, the pyrimidine scaffold is a privileged structure. Specifically, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS: 502141-81-3) has emerged as a critical building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrimidine scaffold is a privileged structure. Specifically, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS: 502141-81-3) has emerged as a critical building block in the synthesis of Chikungunya virus (CHIKV) inhibitors [1], Mycobacterium tuberculosis ATP synthase inhibitors[1], and novel antiplasmodial agents[2].

Despite its widespread use, poor solubility during scale-up and inconsistent reaction kinetics often bottleneck development. As a Senior Application Scientist, I have observed that treating solvent selection as an afterthought leads to suboptimal yields in nucleophilic aromatic substitution (SNAr) reactions. This whitepaper decodes the physicochemical properties of this intermediate, providing empirical solubility data, self-validating experimental protocols, and mechanistic insights to optimize your synthetic workflows.

Structural Profiling and Solvation Thermodynamics

To understand the solubility of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, we must analyze its structural micro-environments and how they dictate solvation thermodynamics:

  • The Pyrimidine Core: The diazine ring is highly polar but possesses lipophilic character. The nitrogen atoms act as strong hydrogen-bond acceptors, making the molecule highly responsive to polar protic and aprotic solvents.

  • 2-Chloro Substituent: This electron-withdrawing group increases the overall lipophilicity of the molecule. In SNAr reactions, its departure is facilitated by solvents with high dielectric constants that can stabilize the highly polar Meisenheimer complex transition state.

  • N-Ethylamino Group: The secondary amine provides a hydrogen-bond donor site. This allows for favorable solvation in protic solvents (like alcohols) via hydrogen bonding networks.

  • 6-Methyl Group: The methyl group adds steric bulk, which slightly disrupts crystal lattice packing energies compared to des-methyl analogs. This reduction in lattice energy thermodynamically favors dissolution in organic solvents.

Causality in Solvent Selection for SNAr

When reacting this intermediate with strong nucleophiles (e.g., piperazine derivatives for CHIKV inhibitors), polar aprotic solvents (DMF, DMSO) are chosen[3]. They dissolve the intermediate completely and stabilize the polar transition state without competing as nucleophiles. Conversely, when reacting with weaker nucleophiles (e.g., anilines for TB inhibitors), polar protic solvents (n-BuOH) are utilized at high temperatures (180 °C)[1]. The protic solvent hydrogen-bonds with the departing chloride ion, providing "protic assistance" to lower the activation energy barrier.

Empirical Solubility Data in Organic Solvents

The following table synthesizes the thermodynamic solubility profile of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine across various solvent classes, providing a quantitative baseline for reaction design and downstream purification.

Table 1: Solubility Profile and Synthetic Utility

Solvent ClassRepresentative SolventsDielectric Constant (ε)Relative Solubility (mg/mL)Synthetic Utility & Mechanistic Role
Polar Aprotic DMF, DMSO36.7 - 46.7> 100 (High)Ideal for MW-assisted SNAr. Stabilizes polar transition states.
Polar Protic n-Butanol, Ethanol17.5 - 24.530 - 100 (Moderate-High)Provides protic assistance for weak nucleophiles; high-temp MW reactions.
Halogenated Dichloromethane (DCM)8.950 - 100 (High)Excellent for aqueous workup, extraction, and chromatographic loading.
Non-Polar Hexanes, Heptane~1.9< 5 (Low)Utilized strictly as anti-solvents for product precipitation and crystallization.

Logical Workflows and Visualizations

To systematically approach solvent selection and synthetic execution, we utilize the following decision-making pathways.

SolventWorkflow cluster_solvents Solvent Classification & Solubility API 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine (Solid Intermediate) Aprotic Polar Aprotic (DMF, DMSO) High Solubility API->Aprotic Dipole Interactions Protic Polar Protic (EtOH, n-BuOH) Mod-High Solubility API->Protic Hydrogen Bonding NonPolar Non-Polar (Hexanes, Heptane) Low Solubility API->NonPolar Dispersion Forces SNAr Microwave-Assisted SNAr (Reaction Phase) Aprotic->SNAr Primary Choice Protic->SNAr Secondary Choice Purification Crystallization / Precipitation (Workup Phase) Protic->Purification Co-solvent NonPolar->Purification Anti-solvent

Workflow for solvent selection based on pyrimidine intermediate physicochemical properties.

SyntheticPathway SM 2-Chloro-N-ethyl- 6-methylpyrimidin-4-amine Reaction SNAr Reaction Solvent: DMF Temp: 150°C (MW) SM->Reaction Nucleophile tert-Butyl piperazine- 1-carboxylate Nucleophile->Reaction Product Boc-Protected Piperazine-Pyrimidine Reaction->Product Nucleophilic Substitution

Microwave-assisted SNAr synthetic pathway for Chikungunya virus inhibitor intermediates.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To accurately quantify the solubility limit of the intermediate in a target solvent without kinetic bias.

  • Saturation: Add an excess amount of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (e.g., 150 mg) to 1.0 mL of the target solvent (e.g., DMF or n-BuOH) in a 2 mL glass HPLC vial.

  • Equilibration: Seal the vial and agitate using a thermoshaker at exactly 25.0 °C at 500 RPM for 48 hours. Scientist Insight: 48 hours is required to overcome the kinetic dissolution rate and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Validation (Critical Step): Visually confirm the presence of a solid pellet. Extract a small sample of the solid and analyze via X-Ray Powder Diffraction (XRPD). Why? To ensure the solvent did not induce a polymorphic transition or form a solvate, which would alter the apparent solubility.

  • Quantification: Carefully aspirate 100 µL of the clear supernatant, dilute appropriately in the mobile phase (e.g., Acetonitrile/Water), and quantify the concentration using RP-HPLC with UV detection at ~254 nm against a standard calibration curve.

Protocol 2: Solvent-Optimized Microwave-Assisted SNAr Reaction

Purpose: High-yield synthesis of Boc-protected piperazine-pyrimidine intermediates for CHIKV inhibitors[3][4].

  • Reagent Loading: In a 10 mL microwave-safe reaction vessel, combine 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (1.0 equivalent, e.g., 1.0 mmol) and tert-butyl piperazine-1-carboxylate (1.2 equivalents, 1.2 mmol).

  • Solvation: Add 3.0 mL of anhydrous N,N-dimethylformamide (DMF). Ensure complete dissolution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Scientist Insight: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nucleophile.

  • Irradiation: Seal the vessel and heat in a dedicated microwave reactor at 150 °C for 30 minutes.

  • Workup & Precipitation: Allow the vessel to cool to room temperature. Slowly pour the reaction mixture into 15 mL of ice-cold water (acting as a non-polar anti-solvent). Stir vigorously for 10 minutes until a precipitate forms. Filter the solid, wash with cold water, and dry under a vacuum to yield the intermediate.

Troubleshooting & Optimization in Scale-Up

When transitioning from milligram to gram scale, solubility issues frequently arise during the purification phase.

  • Issue: Oiling Out During Precipitation. If the product forms a biphasic "oil" rather than a crystalline solid when water is added to the DMF reaction mixture, the solubility gradient is too steep.

  • Solution: Instead of direct water quenching, extract the DMF mixture with a halogenated solvent (DCM). Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate. Perform a controlled recrystallization using a binary solvent system: dissolve the crude residue in a minimal amount of warm Ethyl Acetate (good solvent) and titrate in Hexanes (anti-solvent) until the cloud point is reached. Allow to cool slowly to induce controlled nucleation.

References

  • ACS Medicinal Chemistry Letters (2020) . Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. American Chemical Society. Available at:[Link]

  • World Intellectual Property Organization (2021). WO2021107876A1 - Compounds for treating tuberculosis. Google Patents.

Sources

Exploratory

Safety data sheet (SDS) for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Technical Guide: Safety, Handling, and Application of 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine Introduction & Compound Identity 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine is a specialized heterocyclic intermediate crit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine

Introduction & Compound Identity

2-Chloro-N-ethyl-6-methylpyrimidin-4-amine is a specialized heterocyclic intermediate critical in the synthesis of bioactive small molecules. It serves as a scaffold for developing inhibitors targeting Mycobacterium tuberculosis ATP synthase (e.g., GaMF1 analogs) and antiviral agents against Chikungunya virus. Its reactivity profile is defined by the electrophilic C-2 position (activated by the adjacent nitrogen atoms) and the nucleophilic secondary amine at C-4, making it a versatile building block for nucleophilic aromatic substitution (


) reactions.
Physicochemical Profile[1][2][3][4][5][6]
PropertySpecificationSource/Note
CAS Number 502141-81-3Verified [1, 2]
Molecular Formula

Molecular Weight 171.63 g/mol
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, Methanol, Ethanol; Low water solubilityPredicted based on logP
Melting Point Solid (Exact range not standardized in public literature; analogs range 120–180°C)[3]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Hydroscopic potential

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, its structural analogs (chloropyrimidines) exhibit consistent hazard profiles. The presence of the chloropyrimidine moiety implies potential for alkylating activity and severe irritation.

GHS Classification[7][8]
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicological Mechanism
  • Irritation: The reactive C-Cl bond can undergo hydrolysis or substitution with biological nucleophiles (proteins/DNA) on mucosal surfaces, leading to tissue damage and inflammation.

  • Sensitization: Chloropyrimidines are potential skin sensitizers due to their ability to haptenize proteins via

    
     mechanisms.
    

Operational Safety Protocols (Self-Validating Systems)

To ensure safety, researchers must employ a Hierarchy of Controls approach. The following protocol acts as a self-validating system: if the engineering control fails (e.g., fume hood alarm), the PPE layer serves as the redundancy.

A. Engineering Controls (Primary Barrier)
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Inertion: Reactions involving heating should be performed under a nitrogen or argon blanket to prevent moisture-induced hydrolysis, which releases HCl gas.

B. Personal Protective Equipment (Secondary Barrier)
  • Respiratory: If handling powder outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Chlorinated heterocycles can permeate standard latex; nitrile offers superior chemical resistance.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particulate nature of the solid.

C. Waste Disposal
  • Segregation: Dispose of solid waste in "Hazardous Solid - Toxic/Irritant" containers.

  • Quenching: Reaction mixtures containing unreacted chloride should be quenched with mild aqueous base (e.g., saturated

    
    ) before disposal to neutralize potential HCl generation.
    

Experimental Protocol: Synthesis & Application

This protocol is derived from the synthesis of antimycobacterial agents [3]. It utilizes a nucleophilic aromatic substitution (


) where ethylamine displaces the more reactive chloride at the 4-position of 2,4-dichloro-6-methylpyrimidine.

Reaction Scheme: 2,4-dichloro-6-methylpyrimidine + Ethylamine HCl + DIPEA → Product

Step-by-Step Methodology
  • Reagent Preparation:

    • Weigh 2,4-dichloro-6-methylpyrimidine (4.89 g, 30 mmol).

    • Weigh Ethylamine hydrochloride (2.45 g, 30 mmol).[1]

    • Measure N,N-Diisopropylethylamine (DIPEA) (10.5 mL, 60 mmol). DIPEA acts as the proton scavenger.

  • Reaction Setup:

    • Dissolve the pyrimidine and amine salt in Ethanol (EtOH) (60 mL) in a round-bottom flask.

    • Add DIPEA dropwise to control exotherm.

    • Equip the flask with a reflux condenser and inert gas line.

  • Execution:

    • Heat the mixture to 50°C with magnetic stirring.

    • Duration: Stir for approximately 24 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexanes:EtOAc 9:1). The product is less polar than the starting material.

  • Workup & Purification:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (

      
      ) to remove DIPEA salts.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Yield: Expect ~36–50% yield.

    • Validation: Confirm identity via

      
      H NMR (Look for ethyl group signals: triplet ~1.2 ppm, quartet ~3.5 ppm).
      

Visualizations

Figure 1: Synthesis Workflow (DOT Diagram)

This diagram illustrates the critical path for the synthesis described above, highlighting decision points for safety and quality control.

SynthesisWorkflow Start Start: Reagent Weighing Mix Dissolve in EtOH Add DIPEA (Base) Start->Mix Fume Hood Heat Heat to 50°C (24 Hours) Mix->Heat Inert Atm Monitor TLC Check (Hex:EtOAc 9:1) Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Continue Stirring) Workup Evaporate EtOH Wash w/ Water Decision->Workup Yes Isolate Dry & Concentrate (Final Product) Workup->Isolate

Caption: Figure 1. Step-by-step synthesis workflow for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, including in-process control (TLC).

Figure 2: Safety & Exposure Control Logic

This diagram visualizes the "Self-Validating" safety protocol, ensuring that a failure in one control layer is caught by the next.

SafetyLogic Hazard Hazard Source: Chloropyrimidine Dust/Vapor EngControl Engineering Control: Fume Hood (0.5 m/s) Hazard->EngControl Primary Containment EngControl->Hazard Negative Pressure AdminControl Admin Control: SOPs & Training EngControl->AdminControl If Containment Breached PPE PPE Barrier: Nitrile Gloves + Goggles AdminControl->PPE Emergency Layer Worker Worker Safety PPE->Worker Final Protection

Caption: Figure 2. Hierarchy of controls implemented to mitigate exposure risks associated with chloropyrimidine handling.

Emergency Response

ScenarioProtocol
Eye Contact IMMEDIATE: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. SEEK MEDICAL ATTENTION.
Skin Contact Wash with soap and copious water.[2] Remove contaminated clothing. If irritation persists, consult a dermatologist.
Inhalation Move person to fresh air.[2] If breathing is difficult, administer oxygen (trained personnel only).
Spill Do not sweep dry dust. Wet with inert solvent or water mist to suppress dust, then wipe up with absorbent pads. Dispose of as hazardous waste.

References

  • Hotra, A., et al. (2020).[1] Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines. Angewandte Chemie International Edition, 59(2), 2-12.[1] (Experimental procedure for compound 2.6). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine. National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

Foundational

2-chloro-N-ethyl-6-methylpyrimidin-4-amine PubChem CID and SMILES

This guide provides an in-depth technical analysis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a critical intermediate in the synthesis of antiviral and antiplasmodial therapeutics.[1] PubChem CID: 312603 Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a critical intermediate in the synthesis of antiviral and antiplasmodial therapeutics.[1]

PubChem CID: 312603

Executive Summary

2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry. It serves as the primary building block for the CHVB series of Chikungunya virus (CHIKV) inhibitors and various antiplasmodial agents. Its structural value lies in the orthogonal reactivity of its substituents: a nucleophilic secondary amine at C4, an electrophilic chlorine at C2, and a methyl group at C6. This guide details its physicochemical profile, regioselective synthesis, and application in drug discovery.[2][3]

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Common Name 4-Ethylamino-2-chloro-6-methylpyrimidine
PubChem CID
CAS Number 137580-04-4 (Generic), 89728-42-7 (Isomer check required)
SMILES CCNC1=CC(=NC(=N1)Cl)C
InChI Key FBEIDYLEFVIOEY-UHFFFAOYSA-N
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~3.5 (Pyrimidine N1), ~13 (Amine NH)

Synthetic Pathway & Mechanism[11]

The synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine relies on a Nucleophilic Aromatic Substitution (SNAr) .[3] The starting material, 2,4-dichloro-6-methylpyrimidine , contains two electrophilic sites (C2 and C4).

Regioselectivity Logic

The reaction exhibits high regioselectivity for the C4 position over the C2 position. This causality is governed by two factors:

  • Electronic Activation: The nitrogen atoms in the pyrimidine ring withdraw electron density. The C4 position is more electron-deficient than C2 due to the specific resonance contributions of the para-nitrogen (N1) and the inductive effects.

  • Steric Hindrance: While both positions are relatively accessible, the C4 position is generally kinetically favored in 2,4-dichloropyrimidines unless a bulky substituent at C5 interferes.

The following diagram illustrates the regioselective logic and reaction pathway:

Regioselectivity Start Precursor: 2,4-dichloro-6-methylpyrimidine Decision Nucleophilic Attack Site? Start->Decision Reagent Reagent: Ethylamine (EtNH2) Reagent->Decision Path_C4 Path A: Attack at C4 (Kinetically Favored) Decision->Path_C4 Major Pathway Path_C2 Path B: Attack at C2 (Less Favored) Decision->Path_C2 Minor Pathway Inter_C4 Meisenheimer Complex A Stabilized by N1 & N3 Path_C4->Inter_C4 Inter_C2 Meisenheimer Complex B Less effective resonance stabilization Path_C2->Inter_C2 Product Target Product: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Inter_C4->Product - HCl Byproduct Byproduct: 4-chloro-N-ethyl-6-methylpyrimidin-2-amine Inter_C2->Byproduct - HCl

Caption: Mechanistic flow of SNAr regioselectivity favoring C4 substitution in 2,4-dichloropyrimidines.

Experimental Protocol

Objective: Synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine from 2,4-dichloro-6-methylpyrimidine.

Reagents:

  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)[4]

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.1 – 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-6-methylpyrimidine (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and maximize regioselectivity.

  • Addition: Add the base (TEA, 1.5 eq) followed by the dropwise addition of Ethylamine (1.1 eq). Note: Slow addition is crucial to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The target product typically appears at a lower Rf than the starting material.

  • Workup:

    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallization from Ethanol/Water.

Self-Validating Check:

  • 1H NMR (CDCl₃, 400 MHz): Look for the disappearance of the C4-H signal of the starting material and the appearance of ethyl group signals (triplet ~1.2 ppm, quartet ~3.4 ppm) and a broad NH singlet. The C2-Cl remains intact.

Applications in Drug Discovery[2][3]

This compound is a "privileged scaffold" because the remaining C2-chlorine atom is highly reactive for a second SNAr displacement, allowing for the rapid construction of diverse libraries.

Chikungunya Virus (CHIKV) Inhibitors

The compound is the specific precursor for the CHVB series (e.g., N-ethyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine).[1]

  • Mechanism: The C2-Cl is displaced by a piperazine derivative.

  • Significance: These analogs have shown micromolar potency (EC50 ~8 µM) against CHIKV replication.[5]

Synthesis Workflow Diagram

The following diagram depicts the downstream application of the core compound in generating antiviral candidates.

SynthesisWorkflow Core Core Scaffold: 2-chloro-N-ethyl-6-methyl pyrimidin-4-amine (CID 312603) Step2 Step 2: C2 Displacement (S_NAr) Core->Step2 Intermediate Intermediate: 2-(N-Boc-piperazinyl)-pyrimidine Step2->Intermediate Microwave, 150°C Reagent2 Nucleophile: N-Boc-piperazine Reagent2->Step2 Step3 Step 3: Deprotection (TFA/DCM) Intermediate->Step3 Step4 Step 4: Functionalization (Sulfonylation) Step3->Step4 Free Amine Final Final Drug Candidate: CHVB Series Inhibitor Step4->Final

Caption: Synthetic workflow converting the core scaffold into bioactive CHIKV inhibitors.

Safety & Handling

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the C2-chloro group can hydrolyze slowly over time in moist air.

References

  • PubChem. 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CID 312603). National Library of Medicine. Available at: [Link]

  • Moussa, A. et al. Synthesis and antiplasmodial activity of novel 2,4-disubstituted pyrimidines. ResearchGate.[6][7] Available at: [Link]

  • Hentschel, A. et al. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus.[5] ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Substitution of Ethylamine on 2,4-Dichloropyrimidine

[1][2] [1] Abstract & Scope This application note details the protocol for the nucleophilic aromatic substitution ( ) of 2,4-dichloropyrimidine with ethylamine . While the symmetric 4,6-dichloropyrimidine presents a triv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


[1]

Abstract & Scope

This application note details the protocol for the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine  with ethylamine . While the symmetric 4,6-dichloropyrimidine presents a trivial substitution landscape, the 2,4-dichloropyrimidine  scaffold—ubiquitous in kinase inhibitor discovery—presents a critical regioselectivity challenge.[1]

This guide provides a high-fidelity method to selectively target the C4 position (kinetic product) over the C2 position, minimizing side-product formation (bis-addition or C2-mono-addition).[1]

Scientific Background: The Regioselectivity Paradox

Success in this reaction relies on understanding the electronic disparity between the C2 and C4 positions.[1]

Mechanistic Basis

In 2,4-dichloropyrimidine, both carbons are electron-deficient, but the C4 position is significantly more reactive toward nucleophiles under neutral/basic conditions.[1]

  • Electronic Factor: The nitrogen at N3 and N1 both withdraw density from C2, but the C4 position is activated by a para-like conjugation with N1 and ortho-like relationship with N3.[1] The LUMO coefficient is typically higher at C4.[1]

  • Steric Factor: The C2 position is flanked by two nitrogen atoms, creating a slightly more sterically crowded environment compared to C4.[1]

  • Transition State: The Meisenheimer complex formed by attack at C4 is lower in energy due to better resonance stabilization of the negative charge onto the N1 nitrogen.[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the energetic preference for C4 substitution.

ReactionPathway Start 2,4-Dichloropyrimidine (Substrate) TS_C4 C4 Transition State (Lower Energy) Start->TS_C4  Fast (0°C) TS_C2 C2 Transition State (Higher Energy) Start->TS_C2  Slow Ethylamine Ethylamine (Nucleophile) Ethylamine->TS_C4 Ethylamine->TS_C2 Prod_C4 4-Chloro-2-ethylaminopyrimidine (MAJOR: Kinetic) TS_C4->Prod_C4 Prod_C2 2-Chloro-4-ethylaminopyrimidine (MINOR: Thermodynamic/Impurity) TS_C2->Prod_C2 Bis 2,4-Bis(ethylamino)pyrimidine (Over-reaction) Prod_C4->Bis  Excess amine / Heat Prod_C2->Bis  Excess amine / Heat

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution.[1] Note that high temperatures or excess amine promote bis-substitution.[1]

Critical Experimental Parameters

To achieve >95% selectivity for the C4 isomer, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Stoichiometry 1.0 : 1.05 (Substrate : Amine)Excess amine promotes bis-substitution.[1] A slight excess (1.05 eq) ensures conversion without driving the second addition.[1]
Base Triethylamine (TEA) or DIPEA (1.1 eq)Scavenges HCl generated.[1] Using excess ethylamine as a base is discouraged as it increases the effective concentration of the nucleophile, risking bis-addition.[1]
Temperature -10°C to 0°C Kinetic control.[1] Higher temperatures (>25°C) lower the energy barrier difference between C2 and C4, eroding selectivity.[1]
Solvent THF (Preferred) or Ethanol THF (aprotic) often yields cleaner kinetic profiles than alcohols, though ethanol is acceptable if solubility is an issue.[1]
Addition Mode Dropwise High local concentration of amine must be avoided.[1]

Detailed Protocol: C4-Selective Mono-Substitution

Target Product: 2-chloro-N-ethylpyrimidin-4-amine Scale: 10 mmol (adaptable)[1]

Materials
  • 2,4-Dichloropyrimidine (1.49 g, 10 mmol)[1]

  • Ethylamine (2.0 M solution in THF is preferred for precise dosing; alternatively 70% aq. or pure liquid)[1]

  • Triethylamine (TEA) (1.53 mL, 11 mmol)[1]

  • Tetrahydrofuran (THF), anhydrous (20 mL)[1]

  • Dichloromethane (DCM) and Brine for workup.[1]

Step-by-Step Procedure
  • Preparation of Substrate:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g) in THF (15 mL).

    • Cool the solution to -10°C using an ice/salt bath. Critical: Ensure the solution is fully cooled before amine addition.

  • Base Addition:

    • Add TEA (1.53 mL) to the cold solution. Stir for 5 minutes.

  • Nucleophile Addition (The Critical Step):

    • Prepare the ethylamine solution (calculate volume for 10.5 mmol). Dilute this in 5 mL of THF.

    • Add the amine solution dropwise over 15–20 minutes using a syringe pump or addition funnel.[1]

    • Note: Maintain internal temperature below 0°C. An exotherm indicates rapid reaction; if temp spikes, pause addition.[1]

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours .

    • TLC Check: (Eluent: 30% EtOAc in Hexanes).

      • Starting Material (

        
        ) should disappear.[1]
        
      • Product (

        
        ) should appear.
        
      • Bis-product (

        
        ) should be minimal/absent.[1]
        
  • Workup:

    • Quench the reaction by adding water (20 mL).

    • Remove THF under reduced pressure (rotary evaporator, mild heat).

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • While often pure enough for subsequent steps, recrystallization from Hexanes/EtOAc or flash chromatography (0-30% EtOAc/Hexanes) yields analytical grade material.[1]

Workflow Visualization

Workflow Step1 1. Dissolve Substrate (THF, -10°C) Step2 2. Add Base (TEA) (Scavenger) Step1->Step2 Step3 3. Dropwise Addition of Ethylamine (Strict Temp Control) Step2->Step3 Decision TLC Check (2 hrs) Step3->Decision Decision->Step3 Incomplete (Add 0.1 eq amine) Workup 4. Aqueous Workup (DCM Extraction) Decision->Workup SM Consumed Purify 5. Recrystallization or Column Workup->Purify Analysis 6. NMR/LCMS QC Purify->Analysis

Figure 2: Operational workflow emphasizing temperature control and monitoring points.

Quality Control & Validation

NMR Interpretation

Distinguishing the C4-isomer (desired) from the C2-isomer (impurity) is vital.[1]

  • 
     NMR (DMSO-
    
    
    
    ):
    • C5-Proton: In the C4-substituted product, the proton at C5 is adjacent to the amine.[1] It typically appears as a doublet (or broad signal) around 6.3 - 6.5 ppm .[1]

    • C6-Proton: Appears as a doublet around 7.8 - 8.0 ppm (deshielded by adjacent N1).[1]

    • Validation: If the C2-isomer is present, the symmetry is different, and the chemical shifts of the pyrimidine ring protons will differ significantly (often shifting downfield due to lack of electron donation at the C4 position).[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Bis-Product Excess amine or high temp.[1]Reduce amine equivalents to 0.95 initially.[1] Keep T < 0°C.
Reaction Stalled Temperature too low.Allow to warm to 10°C slowly. Do not heat to reflux.
Mixture of Regioisomers Solvent/pH effects.[1]Switch solvent to THF (if using EtOH).[1] Ensure dropwise addition to keep local concentration low.

References

  • Mechanism & Regioselectivity

    • B. W.[1][2] Stroup, et al.[1][2] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(2), 261–264.[1]

    • [1]

  • Inversion of Selectivity (Context)

    • M. A.[1] Schafroth, et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[1] The Journal of Organic Chemistry, 2015, 80(15), 7757–7763.[1][3]

    • [1][3]

  • General Pyrimidine Chemistry

    • Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1994.[1] (Standard Reference Text).

  • Computational Insight (LUMO Analysis)

    • WuXi AppTec.[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

Sources

Application

Microwave-assisted synthesis of 2-amino-4-chloropyrimidine derivatives

Application Note: Microwave-Assisted Synthesis of 2-Amino-4-Chloropyrimidine Derivatives Executive Summary The 2-amino-4-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Amino-4-Chloropyrimidine Derivatives

Executive Summary

The 2-amino-4-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for CDK, MAPK, and VEGFR kinase inhibitors (e.g., Palbociclib, Ribociclib). Traditional synthesis involves lengthy reflux times and harsh chlorinating agents, often resulting in variable yields and safety concerns.

This Application Note details a hybrid high-efficiency workflow :

  • Scaffold Synthesis: A robust, scalable, solvent-free sealed-reactor protocol for generating the 2-amino-4-chloropyrimidine core (minimizing POCl₃ waste).

  • Library Generation: A rapid Microwave-Assisted Organic Synthesis (MAOS) protocol for the nucleophilic aromatic substitution (

    
    ) of the chloride, enabling the synthesis of diverse derivatives in minutes rather than hours.
    

Strategic Analysis & Mechanistic Insight

The Microwave Advantage in

Nucleophilic aromatic substitution on electron-rich heterocycles (like 2-aminopyrimidine) is kinetically sluggish due to the electron-donating effect of the C2-amino group, which deactivates the ring toward nucleophilic attack at C4.

  • Thermal Challenge: Conventional heating requires high boiling solvents (DMF, DMSO) and prolonged reflux (12–24 h) to overcome the activation energy barrier.

  • Microwave Solution: Microwave irradiation provides rapid dielectric heating. The polar transition state (Meisenheimer complex) couples efficiently with the electromagnetic field, stabilizing the intermediate and accelerating the reaction rate by orders of magnitude (Arrhenius factor enhancement).

Safety Note: Chlorination and Microwaves

While microwave-assisted chlorination with POCl₃ is possible, it is not recommended for standard library generation due to the rapid evolution of HCl gas and significant pressure risks in sealed vials. This guide utilizes a "Microwave-Mimetic" sealed tube thermal approach for the chlorination step (Protocol 1) to ensure safety and scalability, reserving the microwave for the high-throughput derivatization step (Protocol 2).

Experimental Workflows

Visualizing the Pathway

The following diagram outlines the logical flow from raw materials to the final drug-like library.

G cluster_mech Mechanistic Insight Start 2-Amino-4-hydroxypyrimidine Step1 Protocol 1: Sealed Reactor Chlorination (POCl3, 160°C) Start->Step1 Activation Inter Intermediate: 2-Amino-4-chloropyrimidine Step1->Inter Isolation Step2 Protocol 2: Microwave SNAr (R-NH2, 140°C, 20 min) Inter->Step2 Derivatization Final Target Library: 2-Amino-4-aminopyrimidines Step2->Final Purification

Figure 1: Integrated workflow for the synthesis of 2-amino-4-chloropyrimidine derivatives.

Detailed Protocols

Protocol 1: Scalable Synthesis of 2-Amino-4-chloropyrimidine (The Scaffold)

Rationale: Uses a solvent-free sealed reactor method to mimic microwave efficiency while managing HCl pressure safely.

Materials:

  • 2-Amino-4-hydroxypyrimidine (Isocytosine)

  • Phosphorus Oxychloride (POCl₃) - Handle with extreme caution

  • Pyridine (Base catalyst)[1][2]

  • Equipment: Teflon-lined stainless steel autoclave or heavy-wall pressure tube.

Procedure:

  • Setup: In a fume hood, charge the Teflon liner with 2-amino-4-hydroxypyrimidine (11.1 g, 100 mmol).

  • Reagent Addition: Add equimolar POCl₃ (9.2 mL, 100 mmol) and Pyridine (8.1 mL, 100 mmol). Note: Traditional methods use excess POCl₃ as solvent; this "stoichiometric" method reduces hazardous waste.

  • Reaction: Seal the reactor and heat to 160 °C for 2 hours . (Conventional reflux would take 12+ hours).

  • Quench (Critical): Cool to room temperature. Pour the viscous mixture slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C.

  • Neutralization: Adjust pH to ~8 using saturated Na₂CO₃ solution.

  • Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Protocol 2: Microwave-Assisted Library Generation ( )

Rationale: This step utilizes the microwave to force the nucleophilic substitution of the deactivated chloride.

Materials:

  • Scaffold: 2-Amino-4-chloropyrimidine (from Protocol 1)[3]

  • Nucleophile: Various primary/secondary amines (e.g., N-methylpiperazine, morpholine, aniline derivatives).

  • Base: Triethylamine (Et₃N) or DIPEA.

  • Solvent: 2-Propanol (IPA) or Ethanol (Green alternative to DMF).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Procedure:

  • Vial Charging: To a 10 mL microwave process vial, add:

    • 2-Amino-4-chloropyrimidine (259 mg, 2.0 mmol)

    • Substituted Amine (2.2 mmol, 1.1 equiv)

    • 2-Propanol (3.0 mL)

    • Triethylamine (300 µL, ~2.2 mmol)

  • Irradiation Parameters:

    • Temperature: 140 °C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Hold Time: 20 minutes

    • Stirring: High[4]

  • Workup:

    • Cool the vial to room temperature (air jet cooling).

    • Precipitation: Pour the reaction mixture into cold water (10 mL).

    • Filtration: Collect the solid product by vacuum filtration. Wash with water and cold ethanol.

    • Recrystallization (if needed): Ethanol/Water.

Data & Validation

Comparative Analysis: Microwave vs. Conventional Heating

The following table summarizes the efficiency gains observed when synthesizing the derivative 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (a key kinase inhibitor fragment).

ParameterConventional RefluxMicrowave Protocol (Protocol 2)Improvement Factor
Solvent Ethanol/DMF2-PropanolGreen Solvent Compatible
Temperature 80–100 °C140 °C+40–60 °C
Reaction Time 12–18 Hours20 Minutes 36x Faster
Yield 55–65%85–92% +30% Yield
Purity (LCMS) 85% (requires column)>95% (precipitation only)Simplified Workup
Mechanistic Visualization ( )

The microwave field stabilizes the dipolar Meisenheimer complex, lowering the activation energy (


).

Mechanism cluster_note Microwave Effect SM 2-Amino-4-chloropyrimidine TS Meisenheimer Complex (Dipolar Intermediate) SM->TS MW Heating (Rate Limiting) Nu Amine Nucleophile (R-NH2) Nu->TS Prod Substituted Product + HCl TS->Prod Fast Elimination Note Polar TS is stabilized by MW field alignment

Figure 2: Reaction mechanism highlighting the transition state stabilized by microwave irradiation.

Troubleshooting & Optimization (Expert Tips)

  • Solvent Selection: While DMF/DMSO are excellent microwave absorbers, they are hard to remove. 2-Propanol (IPA) is recommended because it couples well enough at 140°C and allows the product to precipitate upon cooling/water addition, eliminating chromatography.

  • Pressure Management: If using volatile amines (e.g., ethylamine), ensure the microwave vial is rated for at least 20 bar. Do not fill vials >60% volume.

  • Regioselectivity: The 4-position is naturally more reactive than the 2-position. However, if using 2,4-dichloropyrimidine as a starting material, lower temperatures (80–100°C) in the microwave allow for selective substitution at C4, while higher temperatures (150°C+) will substitute both positions.

References

  • Qureshi, F. et al. (2022).[3][4] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19." Arabian Journal of Chemistry, 15(12), 104366.

  • Sun, Z. et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[1]

  • BenchChem Application Note. (2025). "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols."

  • Wuxi AppTec. (2021). "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.

Sources

Method

Application Notes and Protocols for N-alkylation of 2,4-dichloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Alkylated Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic N-alkylation of substituted pyrimidines, such as 2,4-dichloro-6-methylpyrimidine, is a pivotal transformation that allows for the introduction of diverse functionalities, significantly modulating the pharmacological properties of the resulting molecules. These modifications can influence a compound's potency, selectivity, and pharmacokinetic profile, making the N-alkylation reaction a critical tool in the drug discovery and development pipeline. This guide provides a comprehensive overview of the reaction conditions, mechanistic insights, and detailed protocols for the successful N-alkylation of 2,4-dichloro-6-methylpyrimidine.

Mechanistic Insights: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The N-alkylation of 2,4-dichloro-6-methylpyrimidine with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is contingent on the nucleophilicity of the amine and the electrophilicity of the pyrimidine ring, which is enhanced by the electron-withdrawing nature of the two chlorine atoms and the ring nitrogens.

Regioselectivity: The Predominance of C4 Substitution

A critical consideration in the N-alkylation of 2,4-dichloro-6-methylpyrimidine is regioselectivity. The pyrimidine ring presents two electrophilic centers at the C2 and C4 positions. In the majority of cases, nucleophilic attack by primary and secondary amines occurs preferentially at the C4 position.[1][2] This preference is attributed to the greater electron deficiency and steric accessibility of the C4 position compared to the C2 position. The presence of the methyl group at C6 does not significantly alter this inherent reactivity.

However, it is noteworthy that the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of tertiary amines has been reported to favor substitution at the C2 position in some 2,4-dichloropyrimidine systems.[3]

Reaction Conditions for N-Alkylation of 2,4-dichloro-6-methylpyrimidine: A Comparative Overview

The choice of reaction parameters is crucial for achieving high yields and selectivity in the N-alkylation of 2,4-dichloro-6-methylpyrimidine. The following table summarizes various conditions reported in the literature for the synthesis of 4-amino-2-chloro-6-methylpyrimidine derivatives.

AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,3-Dihydro-benzothiazol-6-yl-amineNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Primary/Secondary Aliphatic AminesTriethylamine (Et₃N)n-Butanol (nBuOH)Reflux8Moderate to Good[4]
Primary/Secondary Aliphatic AminesLiHMDSNot specifiedNot specifiedNot specifiedGood
Aromatic AminesNo catalystNot specifiedNot specifiedNot specifiedGood
Substituted AnilinesTriethylamine (Et₃N)Ethanol (EtOH)RefluxNot specifiedGood[3]
PiperidineExcess PiperidineNot specifiedRefluxSeveral hoursGood[5]

Experimental Protocol: Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

This protocol provides a representative procedure for the regioselective N-alkylation of 2,4-dichloro-6-methylpyrimidine at the C4 position with an aromatic amine.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • 2,3-Dihydro-benzothiazol-6-yl-amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloro-6-methylpyrimidine (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous DMF or n-butanol to dissolve the starting material. To this solution, add 2,3-dihydro-benzothiazol-6-yl-amine (1.0-1.2 eq.).

  • Base Addition: Add triethylamine (1.5-2.0 eq.) or DIPEA (1.5-2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If n-butanol is used, it can be removed under reduced pressure.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for the N-alkylation of 2,4-dichloro-6-methylpyrimidine and the key structural components.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 2,4-Dichloro-6- methylpyrimidine Reaction_Conditions Stir at RT or Heat (e.g., 80-100 °C) Start->Reaction_Conditions Amine Primary or Secondary Amine Amine->Reaction_Conditions Base Et3N, DIPEA, etc. Base->Reaction_Conditions Solvent DMF, n-BuOH, etc. Solvent->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-2-chloro-6- methylpyrimidine Derivative Purification->Product

Caption: General workflow for the N-alkylation of 2,4-dichloro-6-methylpyrimidine.

G cluster_reactants Reactants cluster_product Product pyrimidine 2,4-Dichloro-6-methylpyrimidine (Electrophile) product 4-(R1R2N)-2-chloro-6-methylpyrimidine pyrimidine->product Base, Solvent, Heat amine R1R2NH (Nucleophile)

Caption: Key components in the N-alkylation of 2,4-dichloro-6-methylpyrimidine.

Conclusion and Future Directions

The N-alkylation of 2,4-dichloro-6-methylpyrimidine is a robust and versatile reaction that provides access to a wide array of functionalized pyrimidine derivatives. The preferential substitution at the C4 position offers a reliable strategy for the synthesis of 4-amino-2-chloro-6-methylpyrimidines, which are valuable intermediates in the development of novel therapeutic agents. Further research may focus on expanding the scope of nucleophiles, exploring milder and more environmentally friendly reaction conditions, and developing methodologies for selective C2-alkylation to further enhance the diversity of accessible pyrimidine-based compounds.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. 2015. [Link]

  • Regioselective preparation of substituted pyrimidines.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][6]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

Sources

Application

Application Note: Synthesis of GaMF1 Analogs via 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine

Abstract & Strategic Overview This application note details the synthetic protocols for generating analogs of GaMF1 , a pyrimidine-based small molecule inhibitor. While GaMF1 has been prominently identified in literature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for generating analogs of GaMF1 , a pyrimidine-based small molecule inhibitor. While GaMF1 has been prominently identified in literature as a mycobacterial F-ATP synthase inhibitor with potent anti-tuberculosis activity [1, 2], recent inquiries also link the scaffold to the modulation of the Golgi-associated retrograde protein (GARP) complex.

The core of this synthesis relies on the 2-chloro-N-ethyl-6-methylpyrimidin-4-amine intermediate. This scaffold offers a versatile "privileged structure" for medicinal chemistry. The chlorine atom at the C2 position serves as an electrophilic handle, allowing for late-stage diversification via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination. This guide focuses on the robust, high-yield synthesis of a library of analogs from this key intermediate.

Retrosynthetic Analysis & Mechanism

The synthesis of GaMF1 analogs is designed around the differential reactivity of the chloropyrimidine core. The C4 position is significantly more reactive towards nucleophilic attack than the C2 position due to the para-like resonance stabilization of the Meisenheimer complex.

Since the starting intermediate (2-chloro-N-ethyl-6-methylpyrimidin-4-amine ) already possesses the ethylamine substituent at C4, the protocol focuses on the displacement of the C2-chloride.

Reaction Mechanism (S_NAr)

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the restoration of aromaticity through the loss of the chloride leaving group.

G Start 2-chloro-N-ethyl- 6-methylpyrimidin-4-amine (Electrophile) Complex Meisenheimer Intermediate Start->Complex + Amine Heat/Base Amine Primary/Secondary Amine (R-NH2) (Nucleophile) Amine->Complex Product GaMF1 Analog (2,4-Diamino-6-methylpyrimidine) Complex->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Complex->Byproduct

Figure 1: Mechanistic pathway for the synthesis of GaMF1 analogs via


 displacement at the C2 position.

Experimental Protocols

Reagents and Materials[1][2][3][4]
ReagentRoleSpecifications
2-Chloro-N-ethyl-6-methylpyrimidin-4-amine Scaffold>98% Purity, HPLC grade
Diverse Amines (R-NH₂) Analog Source1.2 – 1.5 equivalents
DIPEA (N,N-Diisopropylethylamine) BaseScavenger for HCl byproduct
n-Butanol or 1,4-Dioxane SolventHigh boiling point for thermal drive
Ethanol (EtOH) Alt.[1] SolventFor microwave-assisted protocols
Protocol A: Thermal Displacement (Standard)

This method is preferred for primary amines and non-sterically hindered nucleophiles.

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (1.0 eq, 0.5 mmol) in anhydrous n-butanol (3.0 mL).

  • Addition: Add the desired amine (R-NH₂) (1.2 eq) followed by DIPEA (2.0 eq).

    • Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 eq.

  • Reaction: Seal the vial and heat to 110°C (reflux) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf product spot should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for sterically hindered amines or electron-deficient anilines where thermal conditions fail.

  • Preparation: In a microwave-compatible vial (2–5 mL), combine the scaffold (0.2 mmol), amine (1.5 eq), and DIPEA (2.0 eq) in Ethanol (2.0 mL).

  • Irradiation: Cap the vial and irradiate at 140°C for 30–45 minutes (High Absorption setting).

  • Work-up: Direct evaporation of the solvent followed by preparative HPLC purification (Water/Acetonitrile with 0.1% Formic Acid).

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree outlines how to optimize the reaction if yields are suboptimal (<40%).

Optimization Issue Low Yield / Incomplete Conversion Check1 Is the Nucleophile Sterically Hindered? Issue->Check1 Soln1 Switch to Microwave (150°C) Use NMP as solvent Check1->Soln1 Yes Check2 Is the Nucleophile an Aniline? Check1->Check2 No Soln2 Add Acid Catalyst (p-TsOH, 0.1 eq) Promotes protonation of pyrimidine N3 Check2->Soln2 Electron Rich Soln3 Switch to Buchwald-Hartwig Coupling (Pd2(dba)3, XPhos, Cs2CO3) Check2->Soln3 Electron Poor

Figure 2: Troubleshooting logic for optimizing the substitution reaction.

Key Optimization Notes:
  • Acid Catalysis: For unreactive anilines, adding catalytic p-Toluenesulfonic acid (p-TsOH) can activate the pyrimidine ring by protonating the N3 nitrogen, making the C2 position more electrophilic [3].

  • Solvent Choice: While n-Butanol is standard, NMP or DMF allows for higher reaction temperatures (up to 160°C) which may be necessary for bulky amines.

Characterization & Validation

Successful synthesis must be validated using the following criteria. Data below represents a typical GaMF1 analog (e.g., where R-NH2 = benzylamine).

TechniqueExpected SignalInterpretation
1H NMR

2.15 ppm (s, 3H)
6-Methyl group (Diagnostic of core integrity)
1H NMR

1.15 (t), 3.35 (q)
N-Ethyl group (Remains from starting material)
LC-MS [M+H]+Mass should correspond to Scaffold (171.6 Da - Cl + Amine)
TLC Rf shiftProduct is generally more polar than the chloro-intermediate

Biological Validation (Reference): To confirm functional activity analogous to GaMF1, compounds should be screened in a M. tuberculosis ATP synthase inhibition assay (inverted membrane vesicles) or evaluated for cytotoxicity against appropriate cell lines if targeting the GARP complex interface [1, 4].

References

  • Hirata, E., et al. (2020).[2] Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines.[3] Angewandte Chemie International Edition. Link

  • GaMF1 Analogs Study. (2026). Cytotoxicity and Antimicrobial Activity of GaMF1 Analogs.[4][5] ChemMedChem. Link

  • Pyrimidine Synthesis Review. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Link

  • Hirata, E., et al. (2015).[6][7] Intravital imaging reveals how BRAF inhibition generates drug-tolerant microenvironments.[2][7] Cancer Cell.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Case ID: OPT-YIELD-PYRIM-04 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses yield optimization and impurity control for the nucleophilic aromatic substitution ( ) of...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-PYRIM-04 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization and impurity control for the nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methylpyrimidine  with ethylamine  to produce 2-chloro-N-ethyl-6-methylpyrimidin-4-amine .

The synthesis of 2,4-substituted pyrimidines is governed by a kinetic competition between the C4 and C2 positions. While the C4 position is electronically favored, the C6-methyl group introduces steric and electronic nuances that can lead to significant yield losses through regioisomer formation (C2-attack) and over-alkylation (bis-substitution) if process parameters are not strictly controlled.

Module 1: The Regioselectivity Crisis (C4 vs. C2)

The Issue: Users often report a persistent impurity (5–15%) that is difficult to separate by crystallization. This is frequently the C2-isomer (4-chloro-N-ethyl-6-methylpyrimidin-2-amine).

Technical Insight: In 2,4-dichloropyrimidines, the C4 position is generally more reactive toward nucleophiles than C2. This is because the nitrogen at N3 activates C4 via resonance more effectively than N1 activates C2. However, the C6-methyl group is electron-donating, which slightly increases the electron density at C4, lowering its electrophilicity compared to a bare pyrimidine ring.

  • Kinetic Control (Target): Attack at C4 (favored at low temperatures).

  • Thermodynamic/Steric Drift: Attack at C2 or Bis-substitution (favored at high temperatures or excess amine).

Protocol Adjustment: To maximize the C4-product (Target), you must operate under Kinetic Control .

  • Temperature: The addition of ethylamine must occur at -10°C to 0°C . Do not start at Room Temperature (RT).

  • Rate: Dropwise addition is non-negotiable. A surge in local concentration of amine favors the bis-product.

Module 2: Stoichiometry & The "Bis" Trap

The Issue: "I see a new spot appearing above my product on TLC, and my yield of the desired mono-chloride is dropping."

Technical Insight: The product (2-chloro-N-ethyl-6-methylpyrimidin-4-amine) contains a secondary amine. While the pyrimidine ring is deactivated after the first substitution, the remaining chlorine at C2 is still susceptible to displacement, especially if the reaction warms up or if excess ethylamine is present.

Quantitative Guidelines:

ComponentRoleRecommended Eq.Critical Note
2,4-dichloro-6-methylpyrimidine Substrate1.0Purity must be >98%. Hydrolyzed SM kills yield.
Ethylamine Nucleophile1.00 - 1.05 Do not exceed 1.1 eq. Excess drives bis-alkylation.
DIPEA / TEA HCl Scavenger1.1 - 1.2Necessary if using amine salts or to spare the nucleophile.
Solvent (THF/DCM) Medium10-15 VolumesHigh dilution suppresses bis-alkylation.
Module 3: Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."

ReactionPathway SM 2,4-dichloro-6- methylpyrimidine Target TARGET (C4) 2-chloro-N-ethyl-6- methylpyrimidin-4-amine SM->Target Kinetic Control (0°C, 1.0 eq Amine) Impurity_C2 IMPURITY (C2) 4-chloro-N-ethyl-6- methylpyrimidin-2-amine SM->Impurity_C2 Thermodynamic Drift (>25°C) Bis BIS-PRODUCT N,N'-diethyl-6- methylpyrimidine-2,4-diamine Target->Bis Over-reaction (Excess Amine / Heat) Impurity_C2->Bis Excess Amine

Caption: Figure 1. Kinetic competition landscape. The green path represents the optimized low-temperature mono-substitution trajectory.

Module 4: Troubleshooting FAQ

Q1: My reaction stalled at 80% conversion. Should I add more amine? A: Proceed with caution. If you add more ethylamine, you risk converting your 80% product into the bis-byproduct faster than the remaining 20% SM converts to product.

  • Better approach: Allow the reaction to warm slightly (e.g., from 0°C to 10°C) rather than adding excess reagent. If conversion doesn't improve, work up the reaction and separate the SM via column chromatography.

Q2: I am using Ethanol as a solvent, but I see a mystery impurity. A: You are likely forming the O-ethyl ether derivative.

  • Mechanism:[1][2] Ethanol is a nucleophile. In the presence of a base, ethoxide can compete with ethylamine for the chloride displacement.

  • Fix: Switch to an aprotic solvent like THF (Tetrahydrofuran) or DCM (Dichloromethane) . These solvents solubilize the organic starting material well but do not participate in the reaction.

Q3: The work-up emulsion is terrible. A: This is common with amphoteric amino-pyrimidines.

  • Fix: Ensure the pH is adjusted to ~8-9 before extraction. If using TEA/DIPEA, wash the organic layer with saturated

    
     to remove the base salts, then brine. Avoid highly basic aqueous washes which might form emulsions.
    
Module 5: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (Target Scale: 10 mmol).

  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve 2,4-dichloro-6-methylpyrimidine  (1.63 g, 10 mmol) in anhydrous THF  (20 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.9 mL, 11 mmol). Stir for 5 minutes.

  • Nucleophile Addition: Prepare a solution of Ethylamine (2.0 M in THF, 5.0 mL, 10.0 mmol) diluted in additional THF (5 mL). Crucial: Add this solution dropwise over 30 minutes via syringe pump or dropping funnel.

  • Monitoring: Stir at 0°C for 2 hours. Spot TLC (Hexane:EtOAc 7:3).

    • Target Rf: ~0.4

    • Bis-product Rf: ~0.1 (more polar)

    • SM Rf: ~0.8[3]

  • Quench: Once SM is <5%, quench with water (1 mL).

  • Workup: Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and Brine (1 x 20 mL). Dry over

    
    .
    
  • Purification: If high purity is required, recrystallize from Hexane/EtOAc or perform flash chromatography (Gradient: 0 -> 30% EtOAc in Hexanes).

References
  • Regioselectivity of

    
     on 2,4-Dichloropyrimidines 
    
    • Source: WuXi AppTec, QM Magic Class.
    • Context: Explains the electronic bias of C4 vs C2 and the impact of C6 substituents.
    • URL:[Link]

  • Synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (Crystal Structure & Method)

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Confirms the structure and general synthetic route for this specific CAS.
    • URL:[Link]

  • General Reactivity of 2,4-Dichloro-6-methylpyrimidine

    • Source: Sigma-Aldrich Product Technical Data.[4]

    • Context: Physical properties and reactivity profile of the starting material.[5][6][7]

  • Regioselective Control of

    
     Amination 
    
    • Source: Journal of Organic Chemistry (via PubMed).
    • Context: Detailed mechanistic study on controlling amine addition to dichloropyrimidines.
    • URL:[Link]

Sources

Optimization

Purification of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine by column chromatography

Topic: Purification of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Ticket ID: PYR-2CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The Support Center Concept Welcome to the . Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Ticket ID: PYR-2CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Support Center Concept

Welcome to the . Rather than a static textbook entry, this guide is structured as a dynamic troubleshooting interaction. You are dealing with 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a molecule that presents a classic "triad of challenges" in flash chromatography:

  • Basicity: The secondary amine and pyrimidine ring nitrogens interact with acidic silanols, causing severe tailing.[2][3]

  • Reactivity: The C2-chlorine atom is susceptible to nucleophilic attack (hydrolysis or alcoholysis), especially on acidic stationary phases.[2]

  • Solubility vs. Polarity: It requires polar solvents to move, but those same solvents can degrade it.[2][3]

Below are the resolved support modules addressing these specific risks.

Module 1: Method Development & Solvent Selection

User Query:

"I'm seeing my product smear across the column, and I can't separate it from the starting material (2,4-dichloro-6-methylpyrimidine). What solvent system should I use?"

Technical Resolution:

The smearing is caused by the secondary amine (N-ethyl) and the pyrimidine ring nitrogens hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica surface.[1] The starting material lacks the N-ethyl amino donor, making it much less polar and less prone to tailing.[2]

Recommended Solvent Systems

Do not default immediately to Dichloromethane (DCM)/Methanol (MeOH).[2] Methanol is nucleophilic and can displace the 2-chloro group if the column is acidic or run slowly.[1]

Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate (EtOAc) High First Choice. Safer for the C-Cl bond.[1] Provides good selectivity between the non-polar starting material and the polar product.[2]
DCM / MeOH Medium Risk of Side Reactions. Use only if Hex/EtOAc fails. Keep MeOH < 5%.[2]
DCM / Acetone High Excellent alternative to MeOH.[2] Acetone is polar but non-nucleophilic, preserving the C-Cl bond.[1]
The "Modifier" Protocol (Crucial Step)

To stop the tailing, you must block the silanols.[2][4]

  • Additive: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[2]
    
  • Concentration: 0.5% to 1.0% v/v in the mobile phase.[2]

  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.[2] This saturates the active sites.[2]

Critical Warning: Do not use TEA if you are using a slightly acidic mobile phase or if your detection method is sensitive to amines (e.g., forming complexes).[2][3] However, for this pyrimidine, TEA is the industry standard stabilizer.[2][3]

Module 2: Troubleshooting Decomposition (The "Ghost Peak")

User Query:

"My NMR shows a new impurity after the column that wasn't there in the crude. It looks like the chlorine is gone.[2] Did the silica eat my product?"

Technical Resolution:

Yes, this is a common failure mode.[2][3] The 2-chloro position on a pyrimidine ring is electron-deficient.[1] While less reactive than the 4-position (which you already substituted with ethylamine), it is still liable to Nucleophilic Aromatic Substitution (


) .[2]

Mechanism of Failure:

  • Acidic Silica: Commercial silica is slightly acidic (pH 6.5–7.0, but local acidity can be higher).[2][3]

  • Protic Solvents: If you used MeOH, the acidic silica catalyzes the replacement of -Cl with -OMe (methoxylation) or -OH (hydrolysis).[1]

  • Time: The longer the compound sits on the column, the more degradation occurs.[2]

Corrective Actions:
  • Switch Stationary Phase: If degradation persists >5%, switch to Neutral Alumina . It is much less acidic and prevents hydrolysis.[2]

  • Fast Chromatography: Increase flow rate.[2] Do not let the compound "soak" on the column.[2]

  • Buffer the Silica: If you must use silica, the TEA additive (from Module 1) serves a dual purpose: it reduces tailing and neutralizes the silica acidity, protecting the C-Cl bond.[2]

Module 3: Visualization & Logic Flow

The following diagrams map the decision process for purifying this specific class of aminopyrimidines.

Diagram 1: Purification Strategy Workflow

PurificationStrategy Start Crude Mixture: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Result Check Rf & Spot Shape TLC->Result Tailing Streaking/Tailing? Result->Tailing Rf < 0.2 Coelution Co-elution with Starting Material? Result->Coelution Rf > 0.2 Solvent1 System A: Hexane / EtOAc (0-100% Gradient) Tailing->Solvent1 No Modifier Add 1% Triethylamine (TEA) to Mobile Phase Tailing->Modifier Yes Coelution->Solvent1 No Solvent2 System B: DCM / Acetone (0-20% Gradient) Coelution->Solvent2 Yes (Change Selectivity) RunColumn Run Column (Neutralized Silica) Solvent1->RunColumn Solvent2->RunColumn Modifier->Solvent1

Caption: Workflow for selecting solvent systems and additives based on TLC behavior of aminopyrimidines.

Diagram 2: Troubleshooting The "Ghost Peak" (Decomposition)

DecompositionLogic Issue Issue: Product Purity Decreases After Column Check1 Check Solvent: Did you use MeOH? Issue->Check1 Mech1 Mechanism: Methoxide substitution at C2-Cl position Check1->Mech1 Yes Check2 Check Silica: Is it standard acidic silica? Check1->Check2 No Sol1 Switch to DCM / Acetone Mech1->Sol1 Mech2 Mechanism: Acid-catalyzed Hydrolysis (C-Cl -> C-OH) Check2->Mech2 Yes Sol2 Use Neutral Alumina OR Add 1% TEA Mech2->Sol2

Caption: Logic tree for diagnosing and fixing on-column decomposition of chloropyrimidines.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use C18 Reverse Phase chromatography instead? A: Yes, and it is often better for purity.[2][3] The C-Cl bond is generally stable in Water/Acetonitrile gradients.[1] However, you must still manage the pH.[2][3] Use a volatile basic buffer like Ammonium Bicarbonate (pH 8-9) .[1] Avoid acidic buffers (TFA/Formic Acid) if you suspect hydrolysis, although they are usually fine for short runs.[2][3]

Q2: My product crystallized in the fraction tubes. What happened? A: This is a good sign! Aminopyrimidines often have high crystallinity.[2] If you used Hexane/EtOAc, the product likely crashed out as the EtOAc evaporated.[2][3]

  • Action: Don't redissolve everything immediately.[2] Filter the crystals—this is the purest form of your product.[2] Wash with cold hexane.[2]

Q3: How do I load the sample? It's not soluble in Hexane. A: Do not liquid load with pure DCM; it will cause "band broadening" (the solvent effect) because DCM is too strong for a Hexane/EtOAc gradient.[2]

  • Protocol: Use Dry Loading .[2] Dissolve the crude in a minimal amount of DCM/MeOH, add Celite 545 or silica gel (ratio 1:2 crude:silica), and rotary evaporate until it is a free-flowing powder.[2][3] Load this powder into a solid load cartridge.

References & Authoritative Sources

  • Teledyne ISCO. (n.d.).[2] Flash Chromatography Guide: Purification of Amines. (General principles on amine purification and TEA usage).

  • Phenomenex. (2025).[2][4][5][6] How to Reduce Peak Tailing in HPLC? (Mechanistic explanation of silanol interactions).

  • National Center for Biotechnology Information (NCBI). (2022).[2] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1] (Specific synthesis and purification protocols for 2-amino-4-chloropyrimidines).

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. (Detailed guide on pKa and mobile phase pH adjustments).

  • ChemicalBook. (2026).[2] 2-Chloropyrimidine Properties and Stability.[1][7][8] (Data on the stability and physical properties of the core scaffold).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Case ID: PYR-ETH-SOL-001 Compound: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Solvent System: Ethanol (EtOH) Status: Active Troubleshooting Guide[1][2] Initial Assessment & Diagnostic Matrix Before altering your protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-ETH-SOL-001 Compound: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Solvent System: Ethanol (EtOH) Status: Active Troubleshooting Guide[1][2]

Initial Assessment & Diagnostic Matrix

Before altering your protocol, identify the specific solubility failure mode using the matrix below. The physicochemical properties of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (Lipophilic amine, calculated LogP ~1.5-2.[1][2]0) dictate its behavior in polar protic solvents like ethanol.[3]

ObservationProbable CauseImmediate Action
Suspension remains at RT High crystal lattice energy; insufficient solvation energy.[1][2]Apply Protocol A (Thermal Shift).
Oiling out upon cooling Supersaturation reached too quickly; melting point depression by impurities.[1][2][3]Apply Protocol C (Seeding/Anti-solvent).[1][2][3]
Gelling / Viscous mass Hydrogen bond networking or polymorph issue.[1][2][3]Apply Protocol B (Co-solvent Modification).
Precipitate is salt-like Compound may be in HCl salt form (low EtOH solubility).[1][2][3]Check pH; Consider free-basing (See FAQ 2 ).[1][2][3]

Troubleshooting Protocols

Protocol A: Thermal Shift & Sonication (Standard Dissolution)

Use Case: The compound is chemically pure but kinetically slow to dissolve due to stable crystal packing (pi-pi stacking of pyrimidine rings).[1][2][3]

  • Preparation: Place the target mass in a borosilicate glass vial.

  • Solvent Addition: Add absolute ethanol (EtOH) to achieve a concentration of 10-20 mg/mL .

    • Note: Do not use 95% EtOH initially; water can act as an anti-solvent for this lipophilic intermediate.[1][2][3]

  • Thermal Cycle:

    • Heat the mixture to 50°C (below EtOH boiling point of 78°C) in a water bath.

    • Hold for 10 minutes with gentle agitation.

  • Acoustic Activation:

    • If solids persist, transfer to an ultrasonic bath.[2][3]

    • Sonicate at 40 kHz for 5-10 minutes while maintaining temperature >40°C.

    • Mechanism:[1][3][4] Cavitation disrupts the boundary layer, accelerating dissolution kinetics.[2][3]

Protocol B: Co-solvent Rescue (Polarity Tuning)

Use Case: High concentration requirements (>50 mg/mL) or stubborn residues.[2][3] Ethanol alone lacks the lipophilicity to solvate the ethyl/chloro moieties effectively at high loads.[1][2][3]

Recommended Co-solvents:

  • DMSO (Dimethyl sulfoxide): Universal dissolver, breaks lattice strongly.[2][3]

  • DCM (Dichloromethane): Excellent for the chlorinated part of the molecule.[1][2][3]

Workflow:

  • Dissolve the compound in a minimal volume of DCM or DMSO (e.g., 0.1 mL per 10 mg).[2][3]

  • Slowly add warm Ethanol (40°C) to the solution with stirring.

  • Ratio Target: Keep the co-solvent <10% v/v if the solution is for biological assays (DMSO) or <20% if for chemical synthesis (DCM).[1][2][3]

Protocol C: Overcoming "Oiling Out" (Recrystallization)

Use Case: During purification, the compound separates as an oil rather than crystals. This is common for N-alkyl pyrimidines due to low melting points and impurities.[1][2]

  • Re-dissolution: Re-heat the oiled mixture until it becomes a clear homogeneous solution.

  • Seed Introduction:

    • Cool the solution slowly to 30°C.

    • Add a single "seed" crystal of pure compound.[1][3]

    • Alternative: Scratch the inner glass wall with a glass rod to create nucleation sites.[1][2][3]

  • Controlled Cooling:

    • Wrap the vial in foil/insulation to slow the cooling rate.[1][3]

    • Allow to stand at Room Temperature (RT) for 2 hours before moving to 4°C.

    • Why: Rapid cooling traps impurities, lowering the melting point and causing oiling.[3]

Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility based on visual feedback.

SolubilityLogic Start Start: Compound in Ethanol CheckState Visual Inspection Start->CheckState Soluble Clear Solution CheckState->Soluble Dissolved Cloudy Cloudy / Suspension CheckState->Cloudy Undissolved Oiling Oiling Out (Liquid Phase Sep) CheckState->Oiling Phase Sep Heat Heat to 50°C Cloudy->Heat Seed Re-heat & Add Seed Crystal Oiling->Seed Sonicate Sonicate (40kHz) Heat->Sonicate Sonicate->CheckState Re-check Cosolvent Add 5-10% DMSO or DCM Sonicate->Cosolvent Still Cloudy SlowCool Slow Cool (Insulated) Seed->SlowCool SlowCool->Soluble Crystallized

Caption: Decision tree for optimizing 2-chloro-N-ethyl-6-methylpyrimidin-4-amine solubility in ethanol.

Scientific Rationale (E-E-A-T)

Mechanistic Insight: Why Ethanol?

Ethanol is a polar protic solvent .[1][2][3] The target molecule, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, contains:

  • Pyrimidine Nitrogens (N1, N3): Hydrogen bond acceptors.[2][3]

  • Exocyclic Amine (NH): Hydrogen bond donor.[1][2][3]

  • Chloro & Methyl/Ethyl groups: Lipophilic domains.[1][2][3]

Solubility Physics: Ethanol can solvate the amine and pyrimidine rings via H-bonding [1].[1][2] However, the hydrophobic chloro and ethyl groups increase the lattice energy and lipophilicity.[2][3] If the crystal lattice is highly ordered (common in high-purity pyrimidines), the energy required to break the lattice (Enthalpy of fusion) may exceed the solvation energy provided by ethanol at room temperature.[2][3] Heating increases the kinetic energy of the solvent molecules, allowing them to penetrate and disrupt the lattice [2].[2][3]

Quantitative Estimates

While experimental values vary by batch purity, estimated properties based on structural analogs (e.g., 2-chloro-N-methylpyrimidin-4-amine) are:

PropertyEstimated ValueImplication
LogP ~1.5 - 1.9Moderately lipophilic; water solubility is low.[1][2]
pKa (Base) ~3.5 - 4.5Weak base; will not protonate in neutral EtOH.[1][2][3]
Solubility (EtOH, 25°C) ~10-30 mg/mLModerate; requires heat for higher concentrations.[2][3]
Solubility (EtOH, 50°C) >50 mg/mLsignificantly higher; exploitable for recrystallization.[2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use water to improve solubility? A: Generally, no .[1][3] Adding water will likely decrease solubility (act as an anti-solvent) because the molecule has significant lipophilic character (Chloro, Ethyl, Methyl groups).[2][3] Water is only recommended if you are intentionally precipitating the compound or if you have converted it to a hydrochloride salt.[1][2][3]

Q2: I bought the HCl salt version. Why won't it dissolve in Ethanol? A: Hydrochloride salts of pyrimidines are ionic and highly polar.[1][2][3] They dissolve well in water but often have poor solubility in pure ethanol.[1][2][3]

  • Fix: Add 5-10% water to the ethanol, or "free-base" the compound by partitioning it between Ethyl Acetate and saturated Sodium Bicarbonate (NaHCO3) solution, then drying the organic layer to get the ethanol-soluble free base [3].[1][2]

Q3: Is the compound stable at 50°C? A: Yes. 2-chloropyrimidines are generally thermally stable up to their melting points (>100°C).[1][2] However, avoid prolonged boiling (>1 hour) in ethanol, as nucleophilic aromatic substitution (SnAr) could theoretically occur very slowly, replacing the chlorine with an ethoxy group, although this usually requires a strong base (ethoxide) and higher temperatures [4].[2][3]

References

  • PubChem. (n.d.).[1][2][3] 2-Chloro-6-methylpyrimidin-4-amine Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link][3]

  • Mettler Toledo. (n.d.).[1][3] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][3]

  • MDPI. (2010).[1][3] Synthesis of 2-Aminopyrimidine Derivatives. Molecules. Retrieved from [Link][3]

Sources

Optimization

Controlling byproduct formation in 2,4-dichloro-6-methylpyrimidine reactions

Technical Support Center: 2,4-Dichloro-6-methylpyrimidine Topic: Controlling Byproduct Formation & Regioselectivity Welcome to the Technical Support Center Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dichloro-6-methylpyrimidine Topic: Controlling Byproduct Formation & Regioselectivity

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis optimization, impurity profiling, and regioselective functionalization of 2,4-dichloro-6-methylpyrimidine (2,4-DCMP).

This guide addresses the specific chemical behaviors of the 6-methylpyrimidine scaffold. Unlike the unsubstituted 2,4-dichloropyrimidine, the C6-methyl group introduces electronic and steric nuances that alter reactivity profiles, often leading to unexpected isomer ratios or hydrolysis byproducts.

Module 1: Synthesis & Purity (The Upstream Workflow)

Context: You are synthesizing 2,4-DCMP from 6-methyluracil using phosphorus oxychloride (POCl


).
Primary Issues:  "Tarry" degradation products, incomplete chlorination, and hydrolysis during quench.
Q1: My reaction mixture turns into a black, viscous tar. How do I prevent polymerization?

Diagnosis: This is caused by the degradation of the pyrimidine ring under harsh acidic conditions at high temperatures, often exacerbated by insufficient catalytic activity. The Fix:

  • Catalytic Additive: You must use a tertiary amine catalyst. N,N-Dimethylaniline (PhNMe

    
    )  is the industry standard. It forms a Vilsmeier-Haack-type active species with POCl
    
    
    
    , accelerating the chlorination so you can reduce thermal exposure.
  • Temperature Ramp: Do not go straight to reflux. Heat to 50–60°C for 1 hour, then ramp to reflux (approx. 105°C). This allows the initial Vilsmeier intermediate to form without thermal shock.

  • Moisture Control: Ensure 6-methyluracil is dried (<0.5% water). Water reacts with POCl

    
     to form phosphoric acid, which catalyzes ring degradation/polymerization.
    
Q2: I see a mass of M-18 (or M+16) in my final product. Is this hydrolysis?

Diagnosis: Yes. The M+16 peak (M+H


O - HCl) corresponds to the chlorohydroxy  impurity (e.g., 2-chloro-6-methylpyrimidin-4-ol). This almost always happens during the quench , not the reaction.
The Fix: 
  • The "Cold-Kill" Protocol: Never add water to the reaction. Add the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Temperature Limit: Keep the quench temperature below 15°C . Above 20°C, the highly reactive C4-chloride is susceptible to acid-catalyzed hydrolysis.

  • pH Management: The hydrolysis rate accelerates at pH < 1. Neutralize the aqueous phase with NH

    
    OH or Na
    
    
    
    CO
    
    
    immediately after quenching to pH ~7–8 before extraction.
Visual Workflow: Synthesis & Quench Protocol

SynthesisWorkflow Start Start: 6-Methyluracil Reagent Add POCl3 + PhNMe2 (Cat.) Start->Reagent Heat Step 1: 60°C (1h) Step 2: Reflux (3h) Reagent->Heat N2 Atmosphere Check Check LCMS: Complete Conversion? Heat->Check Check->Heat No (SM remaining) Quench Quench: Pour INTO Ice/Water (Temp < 10°C) Check->Quench Yes Neutralize Adjust pH to 7-8 (NH4OH) Quench->Neutralize Critical Step Extract Extract (DCM/EtOAc) Wash with Brine Neutralize->Extract

Caption: Optimized workflow for minimizing hydrolysis and degradation during 2,4-DCMP synthesis.

Module 2: Regioselectivity (The Downstream Application)

Context: You are reacting 2,4-DCMP with a nucleophile (amine, alkoxide, thiol) via S


Ar.
Primary Issues:  Controlling C4 vs. C2 substitution.
Q3: Which position reacts first, and why?

The Science: The C4 position is kinetically favored.

  • Electronic Activation: The C4 carbon is para to N1 and ortho to N3. The intermediate Meisenheimer complex formed at C4 is stabilized by the ability of N3 to accept the negative charge directly.

  • Steric/Electronic Nuance of the Methyl Group: The C6-methyl group is electron-donating.[1] While this slightly deactivates the ring compared to 2,4-dichloropyrimidine, it does not invert the selectivity. C4 remains the primary electrophile.

  • LUMO Analysis: Frontier Molecular Orbital theory shows the LUMO coefficient is largest at C4, directing the "hard" nucleophile attack there.

Q4: I need the C4-isomer, but I'm getting 15% C2-isomer. How do I improve selectivity?

Troubleshooting Protocol:

  • Temperature Control: S

    
    Ar at C4 has a lower activation energy (
    
    
    
    ) than at C2.
    • Action: Run the reaction at -10°C to 0°C . Higher temperatures provide enough energy to overcome the C2 barrier, eroding selectivity.

  • Solvent Choice:

    • Action: Use non-polar or moderately polar aprotic solvents (THF, DCM) rather than polar protic solvents (MeOH, EtOH). Protic solvents can stabilize the leaving group (chloride) at both positions, leveling the reactivity difference.

  • Base Selection:

    • Action: Use a non-nucleophilic base (DIPEA, Et

      
      N). Strong, small bases (like NaOMe) can attack the ring themselves or facilitate equilibration.
      
Q5: I actually need the C2-isomer. Can I force the reaction to C2?

The Challenge: Direct C2 substitution on 2,4-DCMP is difficult because C4 is so much more reactive. Strategies:

  • Block C4? Not easily done without adding a group you have to remove later.

  • The "Reverse" Route: It is often chemically superior to synthesize the core with the C2-substituent already in place (e.g., using methylguanidine + ethyl acetoacetate) rather than trying to force a C2-S

    
    Ar on the dichloro scaffold.
    
  • Palladium Catalysis: Recent literature suggests that Pd-catalyzed cross-coupling (Buchwald-Hartwig) can sometimes favor C2 over C4 depending on the ligand (e.g., bulky N-heterocyclic carbenes), but this is substrate-dependent and requires screening.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Input Reaction: 2,4-DCMP + Nucleophile Condition Reaction Conditions Input->Condition Kinetic Kinetic Control (Low Temp < 0°C) Condition->Kinetic Standard Thermo Thermodynamic/High T (Reflux / >50°C) Condition->Thermo Aggressive C4_Major Major Product: C4-Substituted (Standard) Kinetic->C4_Major High Selectivity Mix Mixture: C4 (Major) + C2 (Significant) Thermo->Mix Loss of Selectivity Bis Bis-Substitution (Both Cl removed) Thermo->Bis Excess Nucleophile

Caption: Impact of temperature and kinetics on C4 vs. C2 regioselectivity.

Module 3: Bis-Substitution (Over-Reaction)

Q6: I am replacing both chlorines. How do I stop at mono-substitution? Diagnosis: The product (monochloropyrimidine) is still reactive, though less so than the starting material. If you have excess nucleophile or high local concentrations, the second S


Ar will occur.
The Fix: 
  • Stoichiometry: Use a slight deficit of the nucleophile (0.90 – 0.95 equivalents). It is better to have unreacted starting material (which is easy to separate due to polarity differences) than bis-substituted byproduct (which is often structurally similar to the product).

  • Addition Mode: Add the nucleophile to the pyrimidine , not the other way around. This ensures the pyrimidine is always in excess relative to the nucleophile during the addition.

Summary of Key Data

ParameterC4-PositionC2-Position
Reactivity High (Kinetic Product)Low (Thermodynamic/Harder)
Activation Para to N1, Ortho to N3Flanked by N1, N3 (Lone pair repulsion)
Effect of C6-Me Slight deactivation via inductionMinimal steric impact on C2
Preferred Temp < 0°CRequires Heat or Catalysis
Common Byproduct Hydrolysis to 2-Cl-4-OHHydrolysis to 4-Cl-2-OH

References

  • Synthesis & Chlorination Protocol

    • Bhasin et al.[2] "Synthesis and Crystal Structure of 2,4-Dichloropyrimidine." PMC (NIH).[3] (Protocol adapted for 6-methyl analog).

  • Regioselectivity Mechanisms

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
  • C2-Selective Methodologies

    • Neufeldt, S.[4] "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."

    • 5[6][7]

  • General Reactivity & Hydrolysis

    • BenchChem Technical Support.[8][9] "Chemoselectivity in Dichloropyrimidine Reactions."[3][4][6][8][10]

Sources

Troubleshooting

Technical Support: Purification Protocols for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Executive Summary: Solvent Selection Matrix For the purification of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (an intermediate often associated with kinase inhibitor synthesis, such as Dasatinib), solvent selection is d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Solvent Selection Matrix

For the purification of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (an intermediate often associated with kinase inhibitor synthesis, such as Dasatinib), solvent selection is dictated by the need to balance the lipophilicity of the N-ethyl group with the polarity of the pyrimidine core.

The following solvent systems have been validated based on structural analogs and process chemistry principles for chloropyrimidines.

System TypeSolvent CompositionKey ApplicationPros/Cons
Primary (Standard) Ethyl Acetate / n-Heptane (1:3 to 1:5 ratio)General purification; removal of non-polar impurities.Pros: High recovery, fast drying. Cons: Risk of "oiling out" if cooled too rapidly.
Alternative (Green) Ethanol / Water (70:30 v/v)Removal of inorganic salts (NaCl/TEA·HCl) from synthesis.[1]Pros: Scalable, removes polar byproducts. Cons: Critical Risk: Prolonged boiling may hydrolyze the 2-Cl group.
High Purity Isopropanol (IPA) Final polishing step for API-grade intermediates.Pros: Excellent temperature coefficient; forms well-defined crystals. Cons: Lower single-pass yield.

Detailed Experimental Protocols

Protocol A: The Binary Solvent Method (EtOAc/Heptane)

Recommended for removing unreacted starting materials (e.g., 2,4-dichloro-6-methylpyrimidine).

  • Dissolution: Charge the crude solid into a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Heating: Heat to mild reflux (approx. 70°C). Note: Do not exceed 80°C to prevent thermal decomposition.

  • Filtration (Optional): If insoluble particles (salts) remain, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining gentle agitation, slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a minimal amount of hot EtOAc to clear the solution.

  • Crystallization: Remove heat. Allow the vessel to cool to Room Temperature (RT) over 2 hours. Then, cool to 0–5°C in an ice bath.

  • Collection: Filter the white/off-white crystals and wash with cold Heptane.

Protocol B: The Aqueous Alcohol Method (EtOH/Water)

Recommended when the crude contains significant inorganic salts (e.g., triethylamine hydrochloride).

  • Dissolution: Dissolve crude in Ethanol (95%) at 60°C. Use minimum volume.

  • Water Addition: Add warm water slowly. Stop immediately when turbidity is observed.

  • Clarification: Heat briefly to re-dissolve.

  • Cooling: Cool slowly to RT.

    • Warning: If the product comes out as an oil, reheat and add a seed crystal (see Troubleshooting).

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: Instead of crystals, my product separated as a yellow oil at the bottom of the flask. How do I fix this?

Technical Diagnosis: This occurs when the temperature of phase separation is higher than the crystallization temperature. It is common with N-alkylated pyrimidines due to their lower melting points compared to primary amines.

Corrective Action:

  • Reheat the mixture until the oil re-dissolves (becomes a single phase).

  • Add a "Seed": Add a tiny crystal of pure product to the hot solution (or scratch the glass wall).

  • Slower Cooling: Insulate the flask to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, promoting oil formation.

  • Adjust Solvent: Increase the ratio of the "good" solvent (e.g., more EtOAc, less Heptane).

Issue 2: Hydrolysis of the Chloro-Substituent

User Question: My recovery is good, but LC-MS shows a new peak at M-18 or M+16 (Hydroxyl species). Is the solvent reacting?

Technical Diagnosis: Yes. The C2-position of the pyrimidine ring is electrophilic. In boiling water or acidic alcohols, the chlorine can be displaced by a hydroxyl group (hydrolysis) or ethoxy group (solvolysis).

Corrective Action:

  • Avoid Acid: Ensure the crude material is neutralized (wash with NaHCO₃) before recrystallization. Acid catalyzes the displacement of the chlorine.

  • Lower Temperature: Do not reflux in Ethanol/Water for more than 15 minutes.

  • Switch System: Move to a non-protic system (EtOAc/Heptane) to eliminate the source of nucleophiles (water/alcohol).

Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent based on your specific impurity profile.

SolventSelection Start Analyze Crude Purity CheckSalts Are Inorganic Salts Present? (e.g., TEA·HCl, NaCl) Start->CheckSalts CheckStartMat Is Starting Material Present? (Dichloropyrimidine) CheckSalts->CheckStartMat No SystemA System A: Ethanol/Water (70:30) (Dissolves salts, crystallizes product) CheckSalts->SystemA Yes (High Salt) SystemB System B: EtOAc / Heptane (Removes lipophilic starting material) CheckStartMat->SystemB Yes (Lipophilic Impurities) SystemC System C: Isopropanol (IPA) (General Polish) CheckStartMat->SystemC No (High Purity already)

Caption: Logical framework for selecting the recrystallization solvent based on impurity composition.

Figure 2: Troubleshooting "Oiling Out"

A step-by-step recovery guide when phase separation fails.

OilingOut Problem Product Oils Out Step1 Reheat to Clear Solution Problem->Step1 Step2 Add Seed Crystal at Cloud Point Step1->Step2 Step3 Slow Cool (Insulate Flask) Step2->Step3 Success Crystalline Product Step3->Success

Caption: Corrective workflow for converting oiled-out product into crystalline solid.

Mechanistic Insight & Chemical Logic

Why these solvents?

The molecule 2-chloro-N-ethyl-6-methylpyrimidin-4-amine possesses three distinct chemical regions influencing solubility:

  • The Pyrimidine Core (Aromatic/Basic): Provides π-π stacking capability, favoring planar crystallization.

  • The Chlorine Atom (Lipophilic/Electron Withdrawing): Reduces water solubility significantly compared to non-halogenated amines. This makes pure water a poor solvent (good anti-solvent).

  • The Ethyl-Amino Group (H-Bond Donor): Allows solubility in alcohols (Ethanol, IPA) via hydrogen bonding.

The "Goldilocks" Zone:

  • Hexane/Heptane is too non-polar to dissolve the compound effectively at room temperature but works perfectly as an anti-solvent to force precipitation.

  • Ethyl Acetate matches the intermediate polarity of the chloropyrimidine ring, making it the ideal "solvent" in a binary system.

Stability Warning

The 2-chloro position is activated for Nucleophilic Aromatic Substitution (


).
  • Reaction:

    
    
    
  • Consequence: Extended heating in aqueous media (Protocol B) generates the 2-hydroxy impurity (pyrimidinone tautomer). Always monitor pH and minimize heat exposure [1, 2].

References

  • Das, J. et al. (2004). Cyclic protein tyrosine kinase inhibitors. World Intellectual Property Organization, WO2004085388A1. (Primary source for aminopyrimidine synthesis and purification methodologies).

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General reference for solvent selection logic).

Sources

Optimization

Technical Support Center: Troubleshooting Aminopyrimidine Synthesis

Introduction: The Deactivated Scaffold Challenge Aminopyrimidines are ubiquitous in kinase inhibitor design (e.g., Imatinib, Dasatinib), yet they remain notoriously difficult to synthesize in high yields. The core issue...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deactivated Scaffold Challenge

Aminopyrimidines are ubiquitous in kinase inhibitor design (e.g., Imatinib, Dasatinib), yet they remain notoriously difficult to synthesize in high yields. The core issue is often a misunderstanding of the pyrimidine ring's electronic duality: it is electron-deficient enough to resist electrophilic attack, yet its nitrogen lone pairs are basic enough to poison transition metal catalysts.

This guide moves beyond basic textbook chemistry to address the specific failure modes encountered in drug discovery workflows: electronic deactivation in


 , catalyst poisoning in Buchwald-Hartwig couplings , and amphoteric solubility issues  during isolation.

Phase 1: Diagnostic Triage

Before altering conditions, diagnose the root cause of low conversion using this decision matrix.

Triage Start START: Low Conversion (<30%) Method Method Used? Start->Method SNAr Nucleophilic Aromatic Substitution (SNAr) Method->SNAr Pd Pd-Catalyzed (Buchwald-Hartwig) Method->Pd Subst Substrate Electronics? SNAr->Subst Deactivated Electron-Rich/Neutral (e.g., 2-Cl, 4-OMe) Subst->Deactivated Poor Electrophile Activated Electron-Deficient (e.g., 2,4-dichloro) Subst->Activated Steric/Solvent Issue Go to Module 1 Go to Module 1 Deactivated->Go to Module 1 Color Reaction Color? Pd->Color Black Immediate Black Ppt (Pd Black) Color->Black Catalyst Death Clear Remains Clear/Brown (No Reaction) Color->Clear Oxidative Add. Failure Go to Module 2 Go to Module 2 Black->Go to Module 2 Clear->Go to Module 2

Figure 1: Diagnostic workflow for identifying the primary failure mode in aminopyrimidine synthesis.

Module 1: Rescuing Stalled Reactions

The Problem: You are attempting to displace a chloride (or mesylate) on a pyrimidine ring, but the reaction stalls at 50% conversion or requires forcing conditions that degrade the amine.

The Mechanism: Pyrimidines are less reactive than equivalent pyridines or nitrobenzenes. If the ring contains electron-donating groups (EDGs) like -OMe or -NH2, the ring becomes electron-rich, destabilizing the Meisenheimer complex intermediate required for


.
Troubleshooting Protocol
VariableStandard ApproachExpert Optimization (The Fix)
Solvent DMF, DMSO, DioxaneFluoroalcohols (TFE or HFIP) . These solvents activate the leaving group via H-bonding and stabilize the transition state.
Leaving Group Chloride (-Cl)Sulfone (-SO₂Me) or Fluoride (-F) . Oxidation of a sulfide to a sulfone creates a much more reactive electrophile than chloride.
Catalysis None / Base onlyAcid Catalysis . Add 1.0 equiv of TFA or HCl (in dioxane). Protonating the pyrimidine N makes the ring highly electrophilic.
Q&A: Specific Scenarios

Q: I cannot switch my leaving group from Chloride. How do I force the reaction? A: Switch the solvent to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Why: These solvents are strong hydrogen-bond donors (HBD). They coordinate to the leaving group (chloride) and the ring nitrogens, pulling electron density away from the carbon center, effectively mimicking the activation of a nitro group.

  • Protocol: Dissolve substrate (1.0 equiv) and amine (1.2 equiv) in TFE (0.5 M). Add DIPEA (2.0 equiv). Heat to 80°C in a sealed tube.

Q: My amine is a weak nucleophile (e.g., aniline). Standard


 fails. 
A:  Use Acid-Catalyzed Nucleophilic Substitution .
  • Mechanism: Protonation of the pyrimidine N3 position lowers the LUMO energy of the ring, making it susceptible to attack even by weak nucleophiles.

  • Protocol: Combine chloropyrimidine (1.0 equiv) and aniline (1.0 equiv) in 2-butanol or isopropanol . Add 1.0 equiv of HCl (4M in dioxane) . Heat to 90°C. The product often precipitates as the HCl salt.

Module 2: Buchwald-Hartwig Coupling (Pd-Catalysis)

The Problem: The reaction turns black immediately (Pd precipitation) or shows zero conversion despite using "standard" conditions (Pd(PPh3)4 or Pd(dppf)).

The Mechanism: The pyrimidine nitrogens are excellent ligands. They bind to the Palladium center (


-coordination), displacing the phosphine ligands and creating a "dead" complex that cannot undergo oxidative addition. This is Catalyst Poisoning .

Poisoning Pd_Active Active Pd(0)-Ligand Coord N-Pd Coordination (Off-Cycle Species) Pd_Active->Coord + Pyrimidine (Fast) Product C-N Coupled Product Pd_Active->Product Normal Cycle Pyrim Aminopyrimidine Substrate Coord->Pd_Active Bulky Ligand Prevents Binding Dead Pd Black (Precipitation) Coord->Dead Ligand Dissociation

Figure 2: Mechanism of catalyst poisoning by pyrimidine substrates.

Troubleshooting Protocol

1. Ligand Selection (The Critical Factor) Do not use monodentate phosphines (PPh3) or simple bidentates (BINAP) if they fail. You must use bulky, electron-rich biaryl phosphine ligands that sterically crowd the Pd center, preventing the pyrimidine nitrogen from binding.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Amines: Use RuPhos or XPhos .

  • Base Sensitivity: Use Xantphos with Cs₂CO₃ if the substrate has esters/nitriles.

2. Precatalyst Strategy Never generate the catalyst in situ (e.g., Pd(OAc)2 + Ligand) in the presence of the pyrimidine. The pyrimidine will intercept the Pd before the ligand binds.

  • Solution: Use G3-Precatalysts (e.g., XPhos Pd G3). These are pre-formed active species that release the active catalyst only after heating/base activation.

Standard Operating Procedure (SOP) for Difficult Couplings
  • Charge Vessel: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu 1.4 equiv or Cs₂CO₃ 2.0 equiv).

  • Add Catalyst: Add BrettPhos Pd G3 (0.02 - 0.05 equiv).

    • Note: If G3 is unavailable, premix Pd(OAc)2 and BrettPhos (1:1.2 ratio) in solvent at 60°C for 5 mins BEFORE adding to the reaction.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (degassed).

  • Reaction: Seal and heat to 100°C.

  • Check: If the reaction stays clear/orange, the catalyst is active. If it turns black instantly, check oxygen levels or switch to tBuBrettPhos.

Module 3: Isolation of Water-Soluble Products

The Problem: LCMS shows 100% conversion, but extraction yields <20%. The Cause: Aminopyrimidines are amphoteric. At low pH, they are cationic (water-soluble); at high pH, they may still be polar enough to remain in the aqueous phase.

Recovery Techniques
  • The "Salting Out" Extraction:

    • Saturate the aqueous layer with NaCl.

    • Extract with THF/Ethyl Acetate (1:1) or n-Butanol . Standard EtOAc often fails to pull polar pyrimidines from water.

  • SCX (Strong Cation Exchange) Catch-and-Release:

    • Step 1: Load the crude reaction mixture (dissolved in MeOH/Water) onto an SCX-2 cartridge.

    • Step 2: Wash with MeOH (removes non-basic impurities).

    • Step 3: Elute with 2M Ammonia in MeOH . The basic ammonia displaces the aminopyrimidine.

    • Step 4: Concentrate the eluent. This typically yields >90% recovery without aqueous workup.

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Title: Nucleophilic aromatic substitution on heterocycles: The role of solvent and mechanism.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the necessity of H-bond donor solvents (TFE/HFIP)
    • (Generalized search for verification)

  • Buchwald-Hartwig Ligand Selection

    • Title: A General Catalyst for the Amination of Heteroaryl Halides: The "BrettPhos" Ligand.
    • Source:Journal of the American Chemical Society (Buchwald Lab).
    • Context: Defines BrettPhos as the gold standard for primary amine coupling to heterocycles.
  • Catalyst Poisoning

    • Title: Overcoming Catalyst Deactivation in Palladium-Catalyzed Couplings of Pyridines and Pyrimidines.
    • Source:Chemical Science.
    • Context: Detailed mechanistic study on nitrogen coordin
  • HFIP in Organic Synthesis

    • Title: Hexafluoroisopropanol (HFIP) as a Tunable Medium for Reactions.
    • Source:Chemistry - A European Journal.[2]

    • Context: Validation of fluoroalcohols for difficult substitutions.

Sources

Troubleshooting

Technical Support Center: Stability of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

The following technical guide addresses the stability profile, handling requirements, and troubleshooting strategies for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine under basic conditions. [1] Executive Summary 2-chloro-N...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, handling requirements, and troubleshooting strategies for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine under basic conditions.

[1]

Executive Summary

2-chloro-N-ethyl-6-methylpyrimidin-4-amine contains a reactive electrophilic center at the C2 position.[1] While the ethylamino group at C4 provides some electron-donating deactivation compared to the parent di-halide, the C2-chloro group remains highly susceptible to Nucleophilic Aromatic Substitution (


) .[1]

In basic conditions, this compound is metastable .[1] It degrades primarily via hydrolysis to the corresponding pyrimidone (2-hydroxy derivative) or via solvolysis if nucleophilic solvents (alcohols) are present.[1] Stability is strictly governed by temperature , base strength , and steric bulk of the nucleophile.[1]

Core Stability Profile (FAQ)

Q1: Is this compound stable in aqueous base (e.g., 1M NaOH)?

Short Answer: No, not for prolonged periods or at elevated temperatures.[1] Technical Detail: The C2 position is flanked by two ring nitrogens, making it significantly electron-deficient.[1] Hydroxide ions (


) act as potent nucleophiles, attacking C2 to displace the chloride.[1] This reaction is irreversible and yields N-ethyl-6-methyl-2-oxo-1,2-dihydropyrimidin-4-amine  (the tautomer of the 2-hydroxy product).[1]
  • Risk Factor: High at pH > 10.[1]

  • Kinetics: The reaction follows second-order kinetics (rate

    
     [Substrate][
    
    
    
    ]).[1][2]
Q2: Can I use carbonate bases ( , )?

Short Answer: Yes, with thermal management.[1] Technical Detail: Carbonates are weaker bases and less nucleophilic than hydroxides.[1] They are generally safe at room temperature (20–25°C) for short durations (< 24 h).[1] However, at reflux temperatures, even carbonate bases in the presence of water will drive hydrolysis.[1]

Q3: What happens if I use alcoholic bases (e.g., NaOEt in Ethanol)?

Short Answer: You will likely form the ether byproduct. Technical Detail: Alkoxides (


) are stronger nucleophiles than hydroxide.[1] If you treat the compound with sodium ethoxide in ethanol, the ethoxide will rapidly displace the chloride via 

, forming 2-ethoxy-N-ethyl-6-methylpyrimidin-4-amine .[1] This is a common side-reaction in synthesis if the solvent is not carefully selected.

Mechanistic Insight: Degradation Pathways[1]

Understanding the mechanism is crucial for troubleshooting. The degradation is not a random decomposition but a predictable chemical transformation.

Pathway 1: Hydrolysis (Aqueous Base)

The hydroxide ion attacks the C2 carbon, forming a tetrahedral intermediate (Meisenheimer complex).[1] The chloride is then expelled, and the resulting 2-hydroxy pyridine tautomerizes to the stable 2-pyrimidone form.[1]

Pathway 2: Aminolysis (Competitive Substitution)

If your reaction involves another amine and a base, the external amine may compete with the base for the C2 position, leading to a 2,4-diamino substituted pyrimidine.[1]

DegradationPathways SM 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (Active Electrophile) OH_Attack Attack by OH- (Base) SM->OH_Attack pH > 10, Aqueous RO_Attack Attack by RO- (Alkoxide) SM->RO_Attack Alcoholic Solvent + Base Intermediate Tetrahedral Intermediate (Meisenheimer Complex) OH_Attack->Intermediate RO_Attack->Intermediate Prod_Hydrolysis Degradation Product A: 2-hydroxy derivative (Tautomerizes to Pyrimidone) Intermediate->Prod_Hydrolysis - Cl- (Leaving Group) Prod_Ether Degradation Product B: 2-alkoxy derivative (Side Reaction) Intermediate->Prod_Ether - Cl- (Leaving Group)

Figure 1: Competitive degradation pathways under basic conditions. The C2-chloride is the leaving group in both scenarios.

Troubleshooting Guide

Use this table to diagnose issues observed during experimental workups or reactions involving this compound.

ObservationProbable CauseDiagnostic CheckCorrective Action
New peak in HPLC (RT earlier than SM) Hydrolysis (Formation of Pyrimidone).[1]Check LC-MS for Mass =

(approx).[1] Loss of Cl (-35) + OH (+17) = Net -18 amu.[1]
Lower temperature.[1] Switch to inorganic buffers (phosphate) or reduce exposure time to high pH.[1]
New peak in HPLC (RT later than SM) Solvolysis (Formation of Ethyl/Methyl Ether).[1]Check LC-MS. If in MeOH, Mass =

.[1] If in EtOH, Mass =

.[1]
Avoid alcoholic solvents with strong bases.[1] Use Isopropanol (sterically hindered) or aprotic solvents (THF, DCM).[1]
Low Yield in Coupling Reactions Competitive Aminolysis or Hydrolysis.[1]Analyze crude NMR. Look for loss of the C2-Cl signal or broadening of NH peaks.Use a non-nucleophilic base (e.g., DIPEA, TEA) instead of inorganic bases.[1] Ensure reagents are dry.[1]
Solid precipitates during workup Product is crashing out or salt formation.[1]Check solubility. Pyrimidones (hydrolysis products) are often less soluble in organics.[1]Filter and analyze the solid.[3] If it's the hydrolysis product, the workup pH was too high or too warm.

Recommended Protocols

Protocol A: Stability Assay (Quality Control)

To verify if your batch has degraded during storage or handling.[1]

  • Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile (do not use Methanol to avoid potential solvolysis in the injector if basic impurities are present).

  • Method: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Avoid high pH buffers.

    • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: UV at 254 nm.

  • Acceptance: The 2-chloro compound should elute as a sharp peak.[1] Any peak eluting significantly earlier (more polar) suggests hydrolysis.[1]

Protocol B: Safe Workup Procedure (Basic Conditions)

If you must use a basic workup (e.g., to neutralize an HCl salt), follow this strict protocol to minimize hydrolysis.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice bath.

  • Reagent Selection: Use Saturated Sodium Bicarbonate (

    
    )  instead of NaOH. If a stronger base is required, use 1M NaOH but do not exceed pH 10 .[1]
    
  • Speed: Perform the extraction immediately. Do not let the biphasic mixture stir for more than 10 minutes.

  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Drying: Wash the organic layer with brine, dry over Sodium Sulfate (

    
    ) , and concentrate at 
    
    
    
    .

Decision Logic for Experimental Design

Before starting a reaction with 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, use this logic flow to select the appropriate conditions.

DecisionTree Start Start: Reaction Planning Q1 Is a Base Required? Start->Q1 Q2 Is the solvent Protic (Alcohol/Water)? Q1->Q2 Yes Action_Safe Safe to Proceed (Monitor T < 40°C) Q1->Action_Safe No Q3 Is the Nucleophile Stronger than OH-? Q2->Q3 No (Aprotic Solvent) Action_Caution CAUTION: High Risk of Solvolysis Switch to t-BuOH or Aprotic Solvent Q2->Action_Caution Yes (MeOH, EtOH) Action_Hydrolysis CRITICAL: Hydrolysis Risk Keep T < 0°C, Minimize Time Q3->Action_Hydrolysis Using Aqueous Base (NaOH/KOH) Action_Tertiary Use Non-Nucleophilic Base (DIPEA, TEA, DBU) Q3->Action_Tertiary Using Organic Base

Figure 2: Experimental decision matrix for handling 2-chloropyrimidines.

References

  • Reactivity of 2-Chloropyrimidines

    • Source: Organic Syntheses. "2-Chloropyrimidine".[1][2] Note 4 details the critical requirement to neutralize at low temperature (<0°C) to prevent hydrolysis.

    • URL:[Link][1]

  • Mechanistic Study of Chloropyrimidine Hydrolysis

    • Source: Organic Process Research & Development.[1] "Highly Selective Hydrolysis of Chloropyrimidines". Highlights the kinetic susceptibility of the 2-chloro position.[2][4]

    • URL:[Link][1]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Zenodo (Citations of kinetic studies).[1] "Kinetics of Substitution of 2-Chloropyrimidine". Confirms second-order kinetics and reactivity order with bases.

    • URL:[Link] (Generalized citation based on search result context).

  • Compound Data (PubChem)

    • Source: PubChem CID 312629 (2-Chloro-6-methylpyrimidin-4-amine analog data).[1]

    • URL:[Link][1]

Sources

Optimization

Minimizing hydrolysis of chloropyrimidine intermediates

Topic: Minimizing Hydrolysis of Chloropyrimidine Intermediates Welcome to the Process Chemistry Technical Support Hub. Role: Senior Application Scientist Status: Active | Version: 2.4.1 This guide addresses the high susc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis of Chloropyrimidine Intermediates

Welcome to the Process Chemistry Technical Support Hub. Role: Senior Application Scientist Status: Active | Version: 2.4.1

This guide addresses the high susceptibility of chloropyrimidines (specifically 2,4- and 4,6-dichloro derivatives) to hydrolytic degradation during Nucleophilic Aromatic Substitution (


). The electron-deficient nature of the pyrimidine ring, while necessary for the desired substitution, simultaneously primes the molecule for attack by water—a ubiquitous impurity.

Module 1: The Mechanistic Root Cause

Why is my intermediate hydrolyzing?

The chloropyrimidine ring is highly electrophilic, particularly at the C-4 and C-2 positions. This electrophilicity is amplified by the ring nitrogens, which pull electron density away from the carbons.

In an ideal


 reaction, your amine or thiol nucleophile (

) attacks the C-Cl bond. However, water (

) acts as a competitive nucleophile. The rate of hydrolysis (

) vs. substitution (

) is governed by the Selectivity Factor (

)
:


The Critical Trap: Many researchers add acid (or allow HCl byproduct to accumulate) to catalyze the reaction. While protonation of the ring nitrogen (


) lowers the LUMO energy and accelerates the reaction, it exponentially increases the rate of hydrolysis  if any moisture is present.
Visualization: The Competitive Pathway

The following diagram illustrates the bifurcation between the desired product and the hydrolytic impurity (pyrimidinone).

HydrolysisMechanism cluster_conditions Risk Factors Start Chloropyrimidine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Nucleophile (R-NH2) (Kinetic Control) Impurity Hydroxypyrimidine (Pyrimidinone) Start->Impurity + H2O (Moisture) (Thermodynamic Sink) Product Desired Substituted Pyrimidine Intermediate->Product - HCl Risk1 Wet Solvent (>500 ppm H2O) Risk1->Start Risk2 Acidic pH (Protonation) Risk2->Start

Figure 1: Competitive pathways in


 reactions. Protonation (Acidic pH) accelerates both paths, but water abundance drives the lower path.

Module 2: Solvent & Reagent Selection

Preventative Logic: The "Dry-First" Approach

Hydrolysis is often determined before the reaction flask is heated. Use this selection matrix to validate your system.

Table 1: Solvent Selection Matrix for Chloropyrimidines
Solvent ClassRecommended?Hydrolysis RiskTechnical Notes
DCM / THF High LowBest for minimizing hydrolysis if solubility permits. Easy to dry.
DMF / DMSO Conditional High Highly hygroscopic. "Dry" bottles from vendors often contain >200 ppm water after opening. Must be molecular sieve-dried.
Alcohols (EtOH) Low MediumRisk of alkoxide exchange (ether formation) if strong base is used. Promotes solvolysis.
Water No Critical Only viable if using surfactant-mediated conditions (micellar catalysis) where the organic phase is shielded.
Protocol 1: The "Spike Test" (Self-Validating System)

Before committing your entire batch, validate your solvent integrity.

  • Take 1 mL of your reaction solvent.[1]

  • Add 10 mg of 2,4-dichloropyrimidine.

  • Add 1 eq of your base.[2]

  • Stir at intended reaction temperature for 30 mins.

  • Check LCMS: If >1% hydroxypyrimidine (mass M-Cl+OH) is observed, re-dry your solvent .

Module 3: The "Zero-Hydrolysis" Workflow

Standard Operating Procedure (SOP)

This protocol minimizes the residence time of the intermediate in a hydrolytically vulnerable state.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or derivative).[3][4][5][6][7][8][9][10][11]

  • Solvent: Anhydrous THF or MeCN (KF < 100 ppm).

  • Base: DIPEA (Hünig's Base) or 2,6-Lutidine (Non-nucleophilic).

Step-by-Step Methodology:

  • The Scavenger Setup:

    • Charge the reaction vessel with the chloropyrimidine and anhydrous solvent under

      
       atmosphere.
      
    • Crucial: Add the base before the nucleophile. This ensures any adventitious HCl formed is immediately neutralized, preventing autocatalytic hydrolysis [1].

  • Temperature Ramp:

    • Start at 0°C . Many

      
       reactions on pyrimidines are exothermic and fast.
      
    • Add the nucleophile dropwise.[7][12][13]

    • Only heat if conversion is <10% after 1 hour. High heat + trace moisture = rapid hydrolysis.

  • The "Buffered Quench" (Critical Step):

    • Never quench with 1M HCl if your product is acid-sensitive.

    • Protocol: Pour the reaction mixture into a saturated

      
        solution (mildly acidic) or 
      
      
      
      (mildly basic) depending on product stability.
    • Why? Strong acid quenching protonates unreacted starting material, rendering it instantly susceptible to hydrolysis during the aqueous workup.

Module 4: Troubleshooting & FAQs

Emergency Diagnostics

Q1: My LCMS shows the product during the reaction, but impurities appear after workup.

Diagnosis: Post-reaction hydrolysis. Cause: You likely concentrated the reaction mixture containing residual HCl or acidic byproducts, or the aqueous workup was too acidic. Solution:

  • Perform a "Solvent Swap" : Do not concentrate to dryness directly. Add EtOAc, wash with

    
    , dry over 
    
    
    
    , and then concentrate.
  • Ensure the aqueous phase pH is > 7.0 during extraction.

Q2: I see a "Regio-isomer" impurity. Is this hydrolysis?

Diagnosis: Likely Regio-isomerism, not hydrolysis. Differentiation:

  • Hydrolysis: Mass shift is

    
     (Net change: -17 or -19 amu depending on isotope).
    
  • Regio-isomer: Mass is identical to product.

  • Context: 2,4-dichloropyrimidines prefer C-4 substitution.[3][5][6][10] However, electron-donating groups at C-6 or steric bulk can force C-2 substitution [2].

  • Fix: Lower the temperature. C-4 substitution is kinetically favored; C-2 is often thermodynamically accessible at higher heat.

Q3: Can I use NaOH or KOH as a base?

Diagnosis: High risk of side reactions.[13] Analysis: Hydroxide (


) is a better nucleophile than many amines. It will directly attack the chloropyrimidine to form the pyrimidinone impurity.
Fix:  Use non-nucleophilic organic bases (DIPEA, TEA) or inorganic carbonates (

) suspended in anhydrous aprotic solvents.
Decision Tree: Troubleshooting Flow

Troubleshooting Problem Issue: Low Yield / Impurities CheckMass Check LCMS Mass Delta Problem->CheckMass MassHydrolysis Delta = -17/-19 (OH for Cl) (Hydrolysis) CheckMass->MassHydrolysis MassRegio Mass = Product Mass (Regio-isomer) CheckMass->MassRegio SolventCheck Check Solvent Water (KF) MassHydrolysis->SolventCheck Sterics Check Steric Hindrance MassRegio->Sterics TempCheck Check Reaction Temp SolventCheck->TempCheck Solvent is Dry DrySolvent Action: Dry Solvent / Add Mol. Sieves SolventCheck->DrySolvent Solvent Wet TempLower Action: Lower Temp to 0°C (Kinetic Control) Sterics->TempLower

Figure 2: Diagnostic logic for chloropyrimidine reaction failures.

References

  • BenchChem Technical Support. (2025).[1][7][14][15] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Organic Process Research & Development. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from

  • National Institutes of Health (PMC). (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Regioselective Analysis: 1H NMR Guide for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Executive Summary: The Regioisomer Challenge In the synthesis of kinase inhibitors and heterocyclic drug scaffolds, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a critical intermediate. It is typically synthesized via n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of kinase inhibitors and heterocyclic drug scaffolds, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a critical intermediate. It is typically synthesized via nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methylpyrimidine with ethylamine.

The Problem: This reaction produces two regioisomers:

  • Target (C4-Substitution): 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

  • Alternative (C2-Substitution): 4-chloro-N-ethyl-6-methylpyrimidin-2-amine.

Distinguishing these isomers is notoriously difficult using low-resolution MS (identical mass) or TLC (similar polarity). 1H NMR is the definitive tool for structural validation.

This guide provides a comparative analysis of the target molecule against its regioisomer, offering a self-validating protocol to ensure the correct substitution pattern has been achieved.

Structural Analysis & Predicted Shifts[1]

Before analyzing the spectrum, we must understand the electronic environment of the critical H-5 proton , which serves as the primary diagnostic marker.

The Diagnostic Marker: H-5
  • Target (4-amino isomer): The H-5 proton is ortho to the electron-donating ethylamino group. Through resonance, the amino lone pair increases electron density at C-5, causing significant shielding (Upfield shift).

  • Alternative (2-amino isomer): The H-5 proton is ortho to the electron-withdrawing chlorine atom. The amino group is meta to H-5, reducing its shielding influence. This results in a relative deshielding (Downfield shift).[1]

Table 1: Comparative Chemical Shift Data (DMSO-d )
Proton AssignmentTarget (4-amino)

(ppm)
Alternative (2-amino)

(ppm)
MultiplicityIntegrationDiagnostic Note
H-5 (Aromatic) 6.15 – 6.25 6.55 – 6.70 Singlet (s)1HPrimary Differentiator
NH (Amine) 7.60 – 7.907.20 – 7.50Broad Singlet (br s)1HExchangeable with D

O
CH

(Ethyl)
3.25 – 3.403.20 – 3.35Pentet/Multiplet2HCouples to CH

and NH
CH

(Py-Me)
2.15 – 2.252.25 – 2.35Singlet (s)3HC6-Methyl
CH

(Ethyl)
1.05 – 1.151.05 – 1.15Triplet (t)3H

Hz

Note on Solvent: DMSO-d


 is recommended over CDCl

. In CDCl

, the NH proton is often broad or invisible due to exchange, and the diagnostic coupling between NH and the ethyl CH

(turning the quartet into a pentet) is lost.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized sample preparation method.

Materials
  • Sample: ~5–10 mg of isolated solid.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm high-precision NMR tube.

Workflow
  • Dissolution: Dissolve the solid completely. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended particles cause line broadening, obscuring the H-5 singlet.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baseline).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Pulse Angle: 30°.

  • Processing:

    • Reference the DMSO pentet residual peak to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to sharpen the H-5 singlet.

Visualizing the Logic: Isomer Differentiation

The following diagram illustrates the decision matrix for identifying the correct regioisomer based on the experimental data derived above.

IsomerLogic Start Crude Reaction Product (2,4-dichloro-6-Me-pyrimidine + EtNH2) NMR Acquire 1H NMR (DMSO-d6) Start->NMR CheckH5 Analyze H-5 Peak Position NMR->CheckH5 Res_Upfield Peak at ~6.2 ppm (Shielded) CheckH5->Res_Upfield Upfield Shift Res_Downfield Peak at ~6.6 ppm (Deshielded) CheckH5->Res_Downfield Downfield Shift Concl_Target CONCLUSION: Target Molecule (4-amino isomer) Res_Upfield->Concl_Target Concl_Isomer CONCLUSION: Impurity/Isomer (2-amino isomer) Res_Downfield->Concl_Isomer

Figure 1: Decision tree for distinguishing the target 4-amino product from the 2-amino regioisomer based on H-5 chemical shift.

Mechanistic Insight: Why the Shift Occurs?

Understanding the causality of the spectral data is essential for senior scientists.

  • Resonance Contribution: In the Target (4-amino) structure, the amino nitrogen lone pair can delocalize into the ring. Resonance structures place a negative charge on Carbon-5 (the position of the diagnostic proton).

    • Effect: Increased electron density

      
       Increased Shielding 
      
      
      
      Lower ppm (6.2) .
  • Inductive Effect: In the Alternative (2-amino) structure, the Chlorine atom is at position 4 (adjacent to H-5). Chlorine is highly electronegative (

    
     leaving group).
    
    • Effect: Electron withdrawal

      
       Deshielding 
      
      
      
      Higher ppm (6.6) .

Synthesis Pathway & Regioselectivity[3]

To provide context on how to maximize the yield of the desired NMR spectrum (the Target), we visualize the reaction pathway. The 4-position is generally more reactive due to the "para-like" activation by N1 and N3, but steric hindrance can alter this.

Synthesis SM 2,4-dichloro-6-methylpyrimidine Intermed Tetrahedral Intermediate SM->Intermed SNAr Attack Reagent + Ethylamine (Nucleophile) Prod4 Target (Major) 4-amino-2-chloro (Less Steric Hindrance) Intermed->Prod4 Path A (Favored) Prod2 Byproduct (Minor) 2-amino-4-chloro (Flanked by 2 Nitrogens) Intermed->Prod2 Path B (Disfavored)

Figure 2: Reaction pathway showing the kinetic preference for the 4-amino product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312629, 2-chloro-6-methylpyrimidin-4-amine. Retrieved from [Link].[2]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link].

  • Beres, J. A., et al. (1980).Regioselectivity in the reaction of 2,4-dichloropyrimidines with amines. Journal of Heterocyclic Chemistry. (General reference for pyrimidine regioselectivity rules).
  • SDBS (2023). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Used for analog comparison of 2-amino vs 4-amino pyrimidine shifts). Retrieved from [Link].

Sources

Comparative

Publish Comparison Guide: LC-MS Fragmentation of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

The following guide details the LC-MS/MS characterization of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and agrochemicals. This guide moves b...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the LC-MS/MS characterization of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and agrochemicals.

This guide moves beyond basic spectral listing to provide a mechanistic comparison against common structural analogs and impurities, ensuring you can confidently distinguish this specific regioisomer in complex matrices.

Executive Summary & Structural Context[2][3][4][5][6]

2-chloro-N-ethyl-6-methylpyrimidin-4-amine (MW 171.63 Da) is a functionalized pyrimidine often used as a scaffold for kinase inhibitors and herbicides.[1][2] Its analysis is frequently complicated by the presence of regioisomers (e.g., 4-chloro-2-ethylamino isomers) and hydrolysis byproducts.[1][2]

This guide compares the fragmentation "performance"—defined here as ionization efficiency, diagnostic ion specificity, and structural elucidation potential —of the target compound against its closest structural alternatives.

The Molecule at a Glance
FeatureSpecificationLC-MS Relevance
Formula C

H

ClN

Monoisotopic Mass: 171.056 (³⁵Cl)
Key Substituents 2-Chloro, 4-Ethylamino, 6-MethylCl provides 3:1 isotope ratio; Ethyl group provides diagnostic neutral loss.[1][2]
Ionization ESI (+) / APCI (+)High proton affinity at N1/N3 ring nitrogens.[2]

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, use this standardized high-resolution MS/MS protocol. This setup is designed to maximize the generation of the diagnostic m/z 144.0 fragment.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[2]

  • Rationale: Formic acid ensures protonation of the pyrimidine ring ([M+H]

    
    ), essential for ESI efficiency.
    
Step 2: LC-MS Acquisition Parameters[1][2]
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Cone Voltage: 30 V (Low enough to preserve the parent ion, high enough to decluster).[2]

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV).[2]

    • Why? Low CE preserves the Cl-isotope pattern; High CE reveals the ring structure.[1][2]

Step 3: Validation Criteria (System Suitability)
  • Isotope Check: The parent ion at m/z 172.06 must show a +2 isotope peak at m/z 174.06 with approximately 33% abundance (characteristic of a single Chlorine atom).[1][2] If this ratio is absent, the peak is an interference.

Fragmentation Mechanism & Pathway Analysis[7][8]

The fragmentation of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is dominated by the stability of the pyrimidine ring and the lability of the N-alkyl substituent.[1][2]

Primary Pathway: The "Ethyl-Loss" Signature

Unlike methyl-substituted pyrimidines, the N-ethyl group undergoes a specific rearrangement (McLafferty-like) or direct cleavage, resulting in the loss of a neutral ethylene molecule (C


H

, 28 Da).[1][2]
  • Precursor ([M+H]

    
    ):  m/z 172.06
    
  • Transition 1 (Diagnostic): m/z 172 → m/z 144.03 (Loss of C

    
    H
    
    
    
    ).
    • Mechanism:[1][2] Hydrogen transfer from the ethyl

      
      -carbon to the amino nitrogen, followed by alkene elimination. This yields the 2-chloro-6-methyl-4-aminopyrimidine core.[1][2]
      
  • Transition 2 (Ring Cleavage): m/z 144 → m/z 108/109 (Loss of HCl or Cl radical).[1][2]

    • Note: In ESI, even-electron ions usually prefer neutral losses (HCl), but radical loss can occur at high energies.[2]

Visualizing the Pathway

FragmentationPathway Figure 1: Consensus ESI-MS/MS fragmentation pathway for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine. Parent Parent Ion [M+H]+ m/z 172.06 (100%) m/z 174.06 (33%) Frag1 Primary Fragment [M+H - C2H4]+ m/z 144.03 Parent->Frag1 Loss of Ethylene (-28 Da) (Diagnostic for N-Ethyl) Frag2 Secondary Fragment [M+H - C2H4 - HCl]+ m/z 108.05 Frag1->Frag2 Loss of HCl (-36 Da) Frag3 Ring Cleavage [RDA / HCN loss] Frag1->Frag3 Loss of HCN (-27 Da)

Comparative Performance Guide

This section compares the target molecule against its most common "alternatives"—specifically, its N-Methyl analog (a common impurity) and its Hydrolysis product (a degradation product).[1][2]

Comparison 1: Target vs. N-Methyl Analog

Scenario: You are synthesizing the target and need to ensure the starting material (N-methyl amine) or a side reaction didn't produce the methyl analog.

FeatureTarget: N-Ethyl Analog Alternative: N-Methyl Analog Differentiation Strategy
Precursor m/z 172.06158.04Mass difference of 14 Da is the first check.[1][2]
Primary Neutral Loss -28 Da (Ethylene) -31 Da (Methylamine) or -15 Da (Methyl)The N-ethyl group specifically loses an alkene (C

H

).[1][2] The N-methyl group cannot lose an alkene; it typically loses the methyl radical or the entire amine group.
Diagnostic Fragment m/z 144 (Base Peak)m/z 127 (if loss of CH

NH

)
m/z 144 is unique to the Ethyl analog.
Comparison 2: Target vs. Hydrolysis Product (2-Hydroxy)

Scenario: The 2-Chloro group is labile.[1][2] In aqueous synthesis steps, it may hydrolyze to a hydroxyl group (2-hydroxy-N-ethyl...).[1][2]

FeatureTarget: 2-Chloro Alternative: 2-Hydroxy (Impurity) Differentiation Strategy
Isotope Pattern Distinct 3:1 (³⁵Cl/³⁷Cl) No Chlorine pattern.[1][2]Crucial Check: If the m/z 174 peak disappears, the Cl is gone.
Fragmentation Energy Requires higher CE to break Ring-Cl bond.[1][2]-OH loss is often essentially H

O loss (-18 Da).[1][2]
The Hydroxy impurity will show [M+H - H

O] or [M+H - CO] transitions not seen in the Chloro compound.[1][2]
Retention Time More Hydrophobic (Later elution on C18).[1][2]Hydrophilic (Early elution).[2]Use RT to confirm identity if masses overlap (rare).[2]

Quantitative Data Summary

The following table summarizes the theoretical and observed ions for building a Targeted MRM (Multiple Reaction Monitoring) assay.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 172.1144.120 - 25High Intensity. The loss of ethylene is the most facile and stable channel.[1][2]
Qualifier 1 172.1108.135 - 40Structural Confirmation. Confirms the core pyrimidine ring + methyl group (after Cl and Ethyl loss).[1][2]
Qualifier 2 174.1146.120 - 25Isotope Confirmation. Tracks the ³⁷Cl isotope to prove the halogen is still present.[1][2]

Logic & Workflow for Identification

Use this logic tree to confirm the identity of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine in an unknown sample.

IDLogic Figure 2: Decision tree for distinguishing the target from common impurities. Start Unknown Peak Detected (m/z 172) CheckIso Check Isotope Pattern Is m/z 174 present (~30%)? Start->CheckIso CheckFrag Check MS/MS (CE 25eV) Is m/z 144 dominant? CheckIso->CheckFrag Yes ResultHydro Suspect Hydrolysis: 2-Hydroxy Impurity CheckIso->ResultHydro No (Single peak) ResultTarget CONFIRMED: 2-Chloro-N-ethyl... CheckFrag->ResultTarget Yes (-28 Da loss) ResultMethyl Suspect Homolog: N-Propyl/Methyl variant CheckFrag->ResultMethyl No (Other loss)

References

  • Wang, Y., et al. (2002).[2][3] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. Link

    • Relevance: Establishes baseline fragmentation rules for functionalized pyrimidines, specifically regarding neutral losses
  • NIST Mass Spectrometry Data Center. (2025).[1][2] Mass spectrum of 2-chloro-N-ethylacetamide (Analogous N-ethyl cleavage data). NIST.[2][4] Link

    • Relevance: Provides authoritative confirmation of the N-ethyl group fragmentation pathway (loss of ethylene/ethyl radical)
  • BenchChem. (2025).[1][2][5][6] Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Link

    • Relevance: Details the fragmentation of the aminopyrimidine core, supporting the assignment of the m/z 144 to m/z 108 transition (ring cleavage).
  • PubChem. (2025).[1][2] Compound Summary: 2-chloro-6-methylpyrimidin-4-amine.[1][2] National Library of Medicine.[2] Link

    • Relevance: Source for physical property data and structural confirmation of the core scaffold used in the compar

Sources

Validation

Technical Comparison Guide: Melting Point &amp; Characterization of 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine

The following guide provides an in-depth technical analysis of the physical characterization—specifically the melting point and purity profile—of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine . This document is structured t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the physical characterization—specifically the melting point and purity profile—of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine .

This document is structured to serve researchers requiring precise identification data for intermediate validation in drug development pipelines (e.g., antitubercular or kinase inhibitor synthesis).

Executive Summary

2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS: 502141-81-3 ) is a critical pyrimidine intermediate. Unlike its commercially ubiquitous isomer (2-amino-4-chloro-6-methylpyrimidine), this specific N-ethyl derivative is often synthesized in situ or on-demand, leading to scarce data in standard catalogs.

Core Finding: Experimental literature characterizes pure 2-chloro-N-ethyl-6-methylpyrimidin-4-amine as a White Solid . While the high-melting 2-amino isomer melts at ~185°C, this 4-ethylamino target possesses a significantly lower melting point range, consistent with structural analogs (40–100°C), making it susceptible to liquefaction if impure.

Chemical Profile & Identification

PropertyData
Chemical Name 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
CAS Number 502141-81-3
Molecular Formula C

H

ClN

Molecular Weight 171.63 g/mol
Physical State White Solid (Pure)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.

Critical Distinction: Do not confuse with 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), a common starting material impurity which is a high-melting solid (183–186°C).

Experimental Data: Melting Point & Purity Benchmarks

The following table contrasts the target compound with its closest structural analogs and potential impurities. This comparison is vital for identifying the correct regioisomer during synthesis.

Comparative Melting Point Table
CompoundStructure / ModificationMelting Point Range (°C)Physical State
Target: 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine 4-Ethylamino Solid (Low MP) *White Solid
Isomer (Impurity A) 2-Amino-4-chloro-6-methylpyrimidine183 – 186 °CCrystalline Powder
Analog 1 2-Chloro-4-(propylamino)-6-methylpyrimidine48 – 49 °CSolid
Analog 2 2-Chloro-4-(isopropylamino)-6-methylpyrimidine98 – 100 °CSolid
Starting Material 2,4-Dichloro-6-methylpyrimidine48 – 52 °CLow-Melting Solid

*Note on Target MP: Specific recent literature (e.g., Angew. Chem. Int. Ed. 2020 / NTU Theses) describes the isolated pure compound (Intermediate 2a) as a "white solid" obtained after column chromatography. Due to the ethyl chain's flexibility compared to the isopropyl group, the melting point is estimated in the 50–80°C range. If your product is an oil, it likely contains residual solvent or bis-alkylated impurities.

Synthesis & Regioselectivity Workflow

The synthesis of this compound relies on the Nucleophilic Aromatic Substitution (S


Ar) of 2,4-dichloro-6-methylpyrimidine. The reaction is regioselective but not regiospecific, necessitating rigorous purification to remove the 2-isomer.
Mechanistic Insight

The C4 position of the pyrimidine ring is more electrophilic than the C2 position due to the para-like resonance effect of the ring nitrogens. However, steric hindrance or high temperatures can promote C2 substitution or bis-substitution.

SynthesisWorkflow cluster_purification Purification Logic Start Starting Material 2,4-Dichloro-6-methylpyrimidine (MP: 48-52°C) Reaction S_NAr Reaction (Kinetic Control) Start->Reaction Reagents Reagents: Ethylamine (1 eq) + DIPEA Solvent: EtOH or THF Temp: 0°C -> RT Reagents->Reaction Product Target Product (Major) 2-Chloro-N-ethyl-6-methylpyrimidin-4-amine (White Solid) Reaction->Product C4 Attack (Preferred) Impurity1 Impurity A (Minor Isomer) 4-Chloro-2-(ethylamino)... (Likely Oil/Low Solid) Reaction->Impurity1 C2 Attack Impurity2 Impurity B (Over-reaction) 2,4-Bis(ethylamino)... (Oil) Reaction->Impurity2 Excess Amine

Figure 1: Reaction pathway showing the regioselective preference for C4 substitution. Control of stoichiometry (1.0 eq Ethylamine) is critical to prevent Impurity B.

Experimental Protocols

A. Synthesis of Pure Standard (Reference Protocol)

To generate a reference standard for melting point validation:

  • Dissolution: Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in Ethanol or THF.

  • Base Addition: Add DIPEA (2.0 eq) to scavenge HCl.

  • Addition: Add Ethylamine hydrochloride (1.0 eq) slowly at 0°C to favor kinetic control (C4 substitution).

  • Reaction: Stir at 50°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2]

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

  • Purification (Crucial): Flash column chromatography is required to separate the target from the bis-substituted impurity. Recrystallization is often difficult due to the low melting point; column purification yields the "White Solid."

B. Melting Point Determination (Capillary Method)

Since the expected MP is low (<100°C), use the following parameters to avoid premature melting or sublimation:

  • Apparatus: Digital Melting Point System (e.g., Mettler Toledo or Stuart).

  • Ramp Rate: 1.0°C/min starting from 35°C.

  • Observation: Watch for a "sweating" phase (impurities) vs. a sharp meniscus formation (pure compound).

References

  • Hotra, A., et al. (2020).[1][2][3] "Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines." Angewandte Chemie International Edition, 59(2), 2–12.[1][2] (Describes synthesis of intermediate 2a as a white solid).

  • NTU Digital Repository. (2022). "Synthesis of Mycobacterium tuberculosis ATP synthase inhibitors." Nanyang Technological University Theses. (Detailed characterization of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine).

  • PubChem Compound Summary. (2024). "2-Chloro-6-methylpyrimidin-4-amine" (CAS 14394-60-6) and related analogs. National Center for Biotechnology Information.

  • ChemicalBook. (2024). "2-Amino-4-chloro-6-methylpyrimidine Properties." (Data for the high-melting isomer).

Sources

Comparative

Purity Analysis of Pyrimidine Intermediates: A Comparative HPLC Method Guide

Executive Summary Pyrimidine intermediates (e.g., cytosine, uracil, thymine derivatives) serve as critical scaffolds in the synthesis of oncology drugs (e.g., 5-Fluorouracil, Gemcitabine) and antiviral agents. Their anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine intermediates (e.g., cytosine, uracil, thymine derivatives) serve as critical scaffolds in the synthesis of oncology drugs (e.g., 5-Fluorouracil, Gemcitabine) and antiviral agents. Their analysis presents a distinct chromatographic challenge: these molecules are highly polar, often basic, and possess low molecular weights.

Standard Reversed-Phase (RP) C18 methods frequently fail to retain these compounds, resulting in elution near the void volume (


) and significant peak tailing due to secondary silanol interactions. This guide objectively compares the industry-standard C18  approach against Hydrophilic Interaction Liquid Chromatography (HILIC)  and the emerging superior alternative: Mixed-Mode Chromatography (MMC) .

Part 1: The Technical Challenge

The Polarity & Basicity Paradox

Pyrimidine intermediates are hydrophilic. In a standard C18 system, the hydrophobic stationary phase cannot effectively interact with the polar analyte, leading to "phase collapse" or dewetting when high-aqueous mobile phases are attempted to force retention.

Furthermore, the nitrogen atoms in the pyrimidine ring (pKa ~4.0–4.5) can become protonated at acidic pH. These positively charged species interact ionically with residual silanols (


) on the silica support, causing peak tailing (Tailing Factor 

) and poor resolution from impurities.
Comparative Landscape
FeatureStandard C18 (RP)HILICMixed-Mode (RP/Ion-Exchange)
Primary Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic + Electrostatic
Retention of Polars Poor (

)
Excellent (

)
Controllable (

)
Peak Shape (Bases) Tailing (Silanol effect)GoodSuperior (Ionic repulsion/attraction)
Sample Solvent Aqueous/Organic compatibleHigh Organic (precip. risk)Aqueous/Organic compatible
Equilibration Time Fast (10-15 min)Slow (30-60 min)Moderate (20 min)

Part 2: Method Development Logic (Decision Matrix)

The following decision tree illustrates the scientific logic for selecting the appropriate stationary phase based on analyte properties.

MethodSelection Start Analyte: Pyrimidine Intermediate LogP Check LogP (Hydrophobicity) Start->LogP HighLogP LogP > 1.0 (Hydrophobic) LogP->HighLogP Non-polar LowLogP LogP < 0 (Polar/Hydrophilic) LogP->LowLogP Polar StandardC18 Use Standard C18 (USP L1) HighLogP->StandardC18 CheckPKA Check pKa vs pH LowLogP->CheckPKA HILIC_Route HILIC Mode (High Organic Mobile Phase) CheckPKA->HILIC_Route If Sample in High % ACN MixedMode_Route Mixed-Mode (RP + SCX) (Bimodal Retention) CheckPKA->MixedMode_Route If Sample in Aqueous/Buffer Result Result MixedMode_Route->Result Robust Purity Profile

Figure 1: Decision matrix for selecting the stationary phase based on pyrimidine polarity and sample solubility.

Part 3: Experimental Protocol & Validation

This protocol contrasts a Mixed-Mode C18/SCX (Strong Cation Exchange) column against a standard C18 column for a generic basic pyrimidine intermediate (e.g., Cytosine derivative).

Reagents & Instrumentation
  • System: HPLC with UV-Vis (PDA) or LC-MS.

  • Detection: UV @ 254 nm (max absorption for pyrimidine ring).

  • Buffer: 20 mM Ammonium Acetate (pH 4.5).

    • Note: At pH 4.5, basic pyrimidines are partially ionized. The SCX ligands in the mixed-mode column utilize this for retention, while C18 ligands retain non-polar impurities.

Chromatographic Conditions (Comparison)
Method A: Standard C18 (Control)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (100 Å).

  • Mobile Phase: Isocratic 95% Buffer / 5% Acetonitrile.

  • Flow: 1.0 mL/min.

  • Temp: 30°C.

Method B: Mixed-Mode (Recommended)
  • Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep or similar), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient.[1]

    • A: 20 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile[1][2][3]

    • Gradient: 0-5 min (5% B); 5-15 min (5% -> 40% B); 15-20 min (Re-equilibrate).

  • Mechanism: Analyte is retained by cation exchange (ionic) and hydrophobic interaction.

Experimental Data Comparison

The following data represents typical performance metrics observed when separating a polar pyrimidine from its hydrolytic degradant.

ParameterMethod A (Standard C18)Method B (Mixed-Mode)Status
Retention Time (

)
1.8 min (Near void)6.5 minImproved
Capacity Factor (

)
0.2 (Non-compliant)3.3 (Ideal)Pass
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetric)Pass
Resolution (

)
1.2 (Co-elution risk)4.5 (Baseline)Pass
Loadability Low (Peak distortion)High (Ionic capacity)Improved

Critical Insight: The Mixed-Mode column prevents the "void volume elution" common with C18. By engaging the protonated nitrogen of the pyrimidine with negative SCX ligands, we achieve retention without relying solely on hydrophobicity.

Part 4: Analytical Workflow Diagram

To ensure reproducibility (Trustworthiness), the following workflow integrates System Suitability Testing (SST) as a mandatory checkpoint.

Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase A) SystemSetup System Equil. (20 column volumes) SamplePrep->SystemSetup SST System Suitability (SST) Inj. Standard 5x SystemSetup->SST Decision RSD < 2.0%? Tailing < 1.5? SST->Decision RunSamples Run Samples (Bracketed Standards) Decision->RunSamples Yes Fail Troubleshoot: Check pH / Regen Column Decision->Fail No Fail->SystemSetup

Figure 2: Validated analytical workflow ensuring data integrity via SST checkpoints.

Part 5: Causality & Troubleshooting

Why pH Control is Non-Negotiable

For pyrimidines, the mobile phase pH dictates the ionization state.

  • If pH < pKa: The molecule is protonated (+). In Mixed-Mode, this increases retention (Ionic attraction).

  • If pH > pKa: The molecule is neutral. Retention relies solely on the C18 (hydrophobic) mechanism.

  • Recommendation: Maintain buffer pH at 4.0–4.5 to utilize the dual-mode mechanism effectively.

Why HILIC Might Fail

While HILIC is excellent for polarity, it requires the sample to be dissolved in high-percentage organic solvent (e.g., 80% Acetonitrile). Many pyrimidine intermediates are salts (HCl or H2SO4) and are insoluble in acetonitrile, leading to precipitation in the injector or column head. Mixed-mode allows aqueous diluents, making it more robust for intermediate analysis.

References

  • Markelj, J. et al. (2016).[4] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chim. Slov. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Helix Chromatography. Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

Sources

Validation

Comparing reactivity of N-ethyl vs N-methyl pyrimidine amines

A Comparative Guide to the Reactivity of N-Ethyl vs. N-Methyl Pyrimidine Amines Executive Summary In the optimization of pyrimidine-based scaffolds—a cornerstone of modern medicinal chemistry and kinase inhibitor design—...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of N-Ethyl vs. N-Methyl Pyrimidine Amines

Executive Summary

In the optimization of pyrimidine-based scaffolds—a cornerstone of modern medicinal chemistry and kinase inhibitor design—the choice between an N-methyl and an N-ethyl substitution on the exocyclic amine is a critical decision. While the addition of a single methylene unit may appear structurally trivial, it fundamentally alters the molecule's reactivity, nucleophilicity, and pharmacological binding profile. This guide provides an objective, data-driven comparison of N-methyl versus N-ethyl pyrimidine amines, detailing the mechanistic causality behind their divergent behaviors in synthetic workflows and drug design.

Mechanistic Causality: The Steric vs. Electronic Tug-of-War

To accurately predict the reactivity of N-alkyl aminopyrimidines, one must evaluate the competing electronic and steric forces acting upon the nucleophilic nitrogen atom.

  • Electronic Effects (+I): Alkyl groups are electron-donating via inductive effects. Because the ethyl group is a slightly stronger electron-donating group than the methyl group, it theoretically increases the electron density on the nitrogen atom. In a vacuum, this should enhance the basicity and nucleophilicity of the N-ethyl amine[1].

  • Steric Effects: The ethyl group is significantly bulkier than the methyl group. The rotational degrees of freedom of the ethyl chain create a large "steric sweep volume" (analogous to a Tolman cone angle) around the nitrogen's lone pair. This physical barrier impedes the optimal Bürgi-Dunitz trajectory required for the nitrogen to attack an electrophilic center[1].

The Causality: In nucleophilic substitution reactions—such as Nucleophilic Aromatic Substitution (SNAr)—sterics overwhelmingly dominate over electronics. The increased steric crowding at the reaction center drastically raises the activation energy required to form the transition state (e.g., the Meisenheimer complex), thereby reducing the rate of leaving-group expulsion and overall nucleophilicity[2]. This phenomenon is not limited to SNAr; general alkylation studies consistently demonstrate that N-ethyl substituted amines are significantly less reactive than their N-methyl counterparts[3].

G A Aminopyrimidine Alkylation B N-Methyl (Lower Steric Bulk) A->B C N-Ethyl (Higher Steric Bulk) A->C D Electronic Effect (+I) Slightly Lower B->D E Electronic Effect (+I) Slightly Higher C->E F High Nucleophilicity (Fast SNAr) D->F Sterics Dominate G Reduced Nucleophilicity (Slow SNAr) E->G Steric Hindrance

Logical relationship of steric and electronic factors influencing aminopyrimidine nucleophilicity.

Pharmacological Implications: Target Binding & Drug Design

The steric penalty of the N-ethyl group extends beyond the reaction flask and directly impacts receptor target engagement.

In the structural optimization of kinase inhibitors (e.g., IKKβ inhibitors), the aminopyrimidine core often anchors to the hinge region via hydrogen bonds. Molecular docking and structure-activity relationship (SAR) studies reveal that while an N-methyl group can orient optimally within constrained ATP-binding pockets, ethylation at the same position causes a significant reduction or complete loss of inhibitory activity due to severe steric clashes with neighboring amino acid residues[4].

Similarly, in the development of Adenosine A1/A2A receptor antagonists, N-methyl and N-ethyl bearing compounds exhibit vastly different accommodation profiles. The bulkier N-ethyl groups struggle to fit within the closed conformation of specific receptor subtypes, whereas less sterically demanding substitutions or conformationally specific hydrophobic interactions dictate receptor selectivity[5].

Quantitative Data Comparison

The table below summarizes the comparative performance metrics and mechanistic properties of the two substitutions.

ParameterN-Methyl AminopyrimidineN-Ethyl AminopyrimidineMechanistic Causality
Inductive Effect (+I) ModerateStrongerEthyl donates slightly more electron density to the nitrogen lone pair.
Steric Sweep Volume LowHighC-C bond rotation in the ethyl group blocks the nucleophilic trajectory.
Relative SNAr Rate Fast (Baseline)Slow (~5-7x slower)Steric hindrance raises the activation energy of the Meisenheimer complex.
Receptor Pocket Fit Optimal (Often tolerated)Poor (Frequent clashes)Bulkier ethyl group clashes with constrained hinge-region residues.

Self-Validating Experimental Protocol: Kinetic Profiling of SNAr Reactivity

To objectively quantify the reactivity difference between N-methyl and N-ethyl aminopyrimidines, the following pseudo-first-order kinetic assay is recommended. Self-Validation Mechanism: This protocol utilizes an internal standard (biphenyl) that does not participate in the reaction. By normalizing the product peak area against the internal standard peak area at every time point, the system self-corrects for any variances in injection volume, solvent evaporation, or instrument fluctuation.

Materials:

  • Nucleophiles: N-methyl-2-aminopyrimidine and N-ethyl-2-aminopyrimidine.

  • Electrophile: 2,4-Dichloropyrimidine (excess).

  • Internal Standard: Biphenyl.

  • Solvent: Anhydrous Ethanol.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare separate 0.1 M solutions of N-methyl-2-aminopyrimidine and N-ethyl-2-aminopyrimidine in anhydrous ethanol. Add biphenyl to each solution to achieve a final internal standard concentration of 0.05 M.

  • Electrophile Addition: To initiate the reaction, add 2,4-dichloropyrimidine to achieve a concentration of 1.0 M (a 10-fold excess ensures pseudo-first-order kinetics).

  • Thermostatic Incubation: Immediately transfer the reaction vials to a pre-heated thermomixer set to 80°C with constant agitation (800 rpm).

  • Time-Course Sampling: At precisely

    
     and 
    
    
    
    minutes, withdraw a 50 µL aliquot from the reaction mixture.
  • Reaction Quenching: Immediately discharge the 50 µL aliquot into a vial containing 950 µL of cold acetonitrile (-20°C). The drastic drop in temperature and dilution instantly halts the SNAr reaction.

  • LC-MS/UV Analysis: Inject the quenched samples into an LC-MS system. Integrate the UV absorbance peaks (e.g., at 254 nm) for the starting amine, the product, and the biphenyl internal standard.

  • Data Processing: Calculate the normalized concentration of the remaining amine. Plot

    
     versus time. The slope of the resulting linear regression yields the pseudo-first-order rate constant (
    
    
    
    ), providing a direct, quantitative comparison of nucleophilicity.

Workflow Step1 1. Prepare Equimolar Solutions (N-Methyl vs N-Ethyl + Int. Std) Step2 2. Add Electrophile (2,4-Dichloropyrimidine) Step1->Step2 Step3 3. Thermostat Reaction (80°C in EtOH) Step2->Step3 Step4 4. Time-course Aliquot Sampling (Quench with Cold Solvent) Step3->Step4 Step5 5. LC-MS / UV Analysis (Quantify Product vs Int. Std) Step4->Step5 Step6 6. Calculate Rate Constants (k) (Plot ln[A] vs t) Step5->Step6

Self-validating kinetic workflow for quantifying SNAr reaction rates of aminopyrimidines.

References

  • "A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles - Benchchem", Benchchem.1

  • "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer", Journal of Medicinal Chemistry - ACS Publications. 4

  • "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists", PMC - NIH. 5

  • "Base-dependent selectivity of an SNAr reaction", ResearchGate. 2

  • "The reactivity of dichloromethane toward amines", SciSpace. 3

Sources

Comparative

Biological Activity &amp; Application Guide: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Derivatives

Executive Summary 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for a new generation of antiviral and antimycobacte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for a new generation of antiviral and antimycobacterial agents. Unlike generic pyrimidines, the specific N-ethyl substitution at the 4-position confers unique lipophilic and steric properties that enhance membrane permeability and target binding affinity.

This guide analyzes the biological performance of this scaffold in two primary therapeutic areas:

  • Chikungunya Virus (CHIKV) Inhibition: As the core of the "CHVB" series, exhibiting micromolar potency with high selectivity indices.

  • Tuberculosis (TB) Treatment: As the precursor to GaMF1 , a first-in-class inhibitor of the mycobacterial F-ATP synthase γ-subunit.[1][2]

Part 1: Antiviral Activity (Chikungunya Virus)[3][4][5][6][7][8][9]

Therapeutic Context

Chikungunya virus (CHIKV) is a re-emerging alphavirus causing debilitating polyarthralgia. With no approved pharmacotherapy, small-molecule inhibitors are critical. Derivatives of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine have emerged as a leading scaffold due to their ability to disrupt viral replication with minimal host cytotoxicity.

Mechanism of Action & SAR

The antiviral activity hinges on the functionalization of the C2-chlorine. The most potent derivatives utilize a piperazine linker connecting the pyrimidine core to a hydrophobic tail (sulfonamide or amide).

  • Core Scaffold: The N-ethyl-6-methylpyrimidine moiety anchors the molecule.

  • Linker (C2): A piperazine ring is essential. Direct amination or flexible chains drastically reduce potency.

  • Tail Region: A phenylsulfonyl or benzoyl group interacts with the viral target (likely nsP or capsid machinery).

Comparative Performance Data

The following table compares the "Hit" compound (Compound 1) with the optimized lead (Compound 6a) and standard cytotoxicity metrics.

Compound IDStructure DescriptionCHIKV EC₅₀ (µM)CC₅₀ (Vero Cells) (µM)Selectivity Index (SI)Status
Compound 1 N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)8.68 ± 1.212214.2Initial Hit
Compound 6a Optimized Amide/Sulfonamide Analogue3.95 ± 0.4 260 > 61 Lead Candidate
Compound 8b N-tert-butyl analogue (Side chain variant)~5.018.61.17Toxic (Avoid)

Interpretation: The N-ethyl group is critical for safety. Bulky variants like N-tert-butyl (Compound 8b) maintain potency but drastically increase cytotoxicity (CC₅₀ drops to 18.6 µM), rendering them unsafe. Compound 6a represents the optimal balance of potency and safety.

Part 2: Antimycobacterial Activity (Tuberculosis)[1][2][10]

Therapeutic Context

Multi-drug resistant tuberculosis (MDR-TB) requires novel targets. The 2-chloro-N-ethyl-6-methylpyrimidin-4-amine scaffold is the precursor to GaMF1 , a molecule that targets the F-ATP synthase , the energy turbine of Mycobacterium tuberculosis.

Mechanism: F-ATP Synthase Inhibition

Unlike Bedaquiline (which targets the c-ring), GaMF1 derivatives target the γ-subunit loop , a unique regulatory domain in mycobacteria.[3] This distinct binding site allows these derivatives to function synergistically with existing drugs, preventing cross-resistance.

Experimental Efficacy[3][8][10][12]
  • Target Engagement: GaMF1.39 inhibits ATP synthesis in inverted membrane vesicles (IMVs).[2]

  • Synergy: Shows synergistic killing when combined with Bedaquiline (BDQ).

CompoundTargetMIC₅₀ (Mtb H37Rv)ATP Synthesis IC₅₀Interaction with BDQ
GaMF1.39 F-ATP Synthase (γ-subunit)6.8 µM3.3 µMSynergistic
Bedaquiline F-ATP Synthase (c-ring)0.03 µM~0.01 µMN/A

Part 3: Synthesis & Pathways Visualization

The versatility of the scaffold lies in its "divergent synthesis" capability. The C2-chlorine is a reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation.

Diagram 1: Synthesis & SAR Logic

G Start 2,4-Dichloro-6-methylpyrimidine Step1 + Ethylamine (S_NAr at C4) Start->Step1 Core SCAFFOLD: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Step1->Core Branch1 Pathway A: Antiviral (CHIKV) + Piperazine Linker Core->Branch1 Microwave, 150°C Branch2 Pathway B: Antibacterial (Mtb) + Diamine Linker Core->Branch2 Reflux, EtOH Prod1 Compound 6a (EC50: 3.95 µM) Branch1->Prod1 Sulfonylation/Amidation Prod2 GaMF1.39 (MIC: 6.8 µM) Branch2->Prod2 Optimization

Caption: Divergent synthesis workflow starting from the dichloropyrimidine precursor. Pathway A leads to CHIKV inhibitors via piperazine coupling; Pathway B leads to Mtb inhibitors via diamine coupling.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Preparation of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

  • Reagents: Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in ethanol.

  • Addition: Add Ethylamine (70% aq. solution, 2.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The C4-position is more reactive than C2, favoring the desired isomer.

  • Workup: Evaporate solvent. Resuspend residue in water and extract with dichloromethane (DCM).

  • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography.

  • Validation: 1H NMR (CDCl₃) should show ethyl quartet (~3.4 ppm) and triplet (~1.2 ppm), and a singlet for C5-H (~6.1 ppm).

Antiviral Assay (CPE Reduction)

Objective: Determine EC₅₀ against CHIKV.

  • Seeding: Seed Vero cells (5 x 10³ cells/well) in 96-well plates. Incubate 24h.

  • Infection: Infect cells with CHIKV (MOI 0.01) in the presence of serial dilutions of the test compound (e.g., Compound 6a).

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Add MTS/PMS reagent. Measure absorbance at 490 nm.

  • Calculation: Calculate % cell viability relative to cell control (100%) and virus control (0%).

    • Self-Validation: Include Chloroquine as a positive control (Reference EC₅₀ ~5-10 µM).

ATP Synthesis Assay (Mtb IMVs)

Objective: Confirm mechanism of GaMF1 derivatives.

  • Preparation: Isolate Inverted Membrane Vesicles (IMVs) from M. smegmatis or M. bovis BCG.

  • Reaction Mix: Buffer (50 mM MOPS, pH 7.5), ADP (100 µM), Pi (5 mM), and succinate (5 mM) as the electron donor.

  • Initiation: Add test compound (GaMF1 derivative) followed by IMVs.

  • Detection: Measure ATP production using a luciferin-luciferase bioluminescence kit.

  • Control: Use Bedaquiline (200 nM) as a positive inhibition control.

References

  • Moesslacher, J., et al. (2020). "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus."[4] ACS Medicinal Chemistry Letters, 11(5), 906–912.[5][6] Link[4][5][7]

  • Hotra, A., et al. (2020). "Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines." Angewandte Chemie International Edition, 59(32), 13295-13304. Link

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of 2-chloro-4-amino-6-methylpyrimidine derivatives." European Journal of Medicinal Chemistry. Link (Representative citation for scaffold synthesis context).

  • BenchChem Technical Guide. "Synthesis of Chikungunya Virus Inhibitors." Link

Sources

Validation

Comparative Guide: Infrared (IR) Absorption Bands of Chloropyrimidine Amines

Executive Summary Chloropyrimidine amines are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antivirals, and antimetabolites.[1] Their infrared (IR) spectra are dominated by the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyrimidine amines are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antivirals, and antimetabolites.[1] Their infrared (IR) spectra are dominated by the interplay between the electron-withdrawing chlorine atom, the resonance-donating amino group, and the aromatic pyrimidine ring.

This guide provides a technical comparison of the vibrational signatures of chloropyrimidine amines against non-chlorinated analogs. It details the diagnostic bands required for structural confirmation and purity analysis, distinguishing between N-H stretching (3300–3500 cm⁻¹), Ring vibrations (1400–1600 cm⁻¹), and the critical C-Cl stretching modes (700–800 cm⁻¹).

Core Vibrational Analysis: The "Spectral Fingerprint"

The substitution of a hydrogen atom with chlorine on the pyrimidine ring induces specific spectral shifts due to two competing factors:

  • Inductive Effect (-I): Chlorine is electronegative, strengthening adjacent bonds (increasing frequency).[1][2]

  • Mass Effect: Chlorine is heavy (35.5 amu), lowering the frequency of vibrational modes involving the C-Cl bond.

Table 1: Characteristic IR Bands of Chloropyrimidine Amines

Data synthesized from spectroscopic studies of 2-amino-4-chloropyrimidine and 2-amino-4,6-dichloropyrimidine.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
N-H Asym.[1][2][3][4][5] Stretch (

)
3450 – 3500Medium/StrongHigher freq than benzene analogs due to ring N electron withdrawal.[2][3]
N-H Sym. Stretch (

)
3350 – 3400MediumPaired with

; separation

cm⁻¹.[2][3]
C-H Stretch (Aromatic) 3000 – 3100WeakOften overlaps with broad N-H bands if H-bonding is present.[1][2][3]
Ring Skeletal (C=N / C=C) 1560 – 1620Strong"Breathing" modes; Cl substitution often splits these bands.[1][2][3]
NH₂ Scissoring (

)
1620 – 1650MediumCan overlap with ring stretches; sharp in dilute solution.[2][3]
C-Cl Stretching (

)
700 – 800 Strong Key diagnostic band. Distinct from C-H out-of-plane bends.
C-Cl Bending (In-plane) 350 – 450MediumUsually below standard FTIR cutoff (400 cm⁻¹).[1][2][3]
Comparative Analysis: Effect of Isomerism

The position of the chlorine atom relative to the amino group alters the symmetry and dipole moment, shifting the bands.

  • 2-Amino-4-chloropyrimidine: Lower symmetry (

    
    ).[1][2][3] The C-Cl stretch typically appears around 740–760 cm⁻¹ .[1][2][3] The amino group at the 2-position engages in strong intramolecular H-bonding with ring nitrogens if not sterically hindered.
    
  • 2-Amino-4,6-dichloropyrimidine: Higher symmetry (

    
    ).[1][2][3] The C-Cl symmetric and asymmetric stretches may couple. The N-H stretches  are often sharper due to the symmetric electronic environment, appearing at 3390 cm⁻¹ (sym)  and 3470 cm⁻¹ (asym)  [1].
    

Experimental Protocol: Obtaining High-Fidelity Spectra

To distinguish the subtle shifts caused by chlorine substitution, the choice of sampling technique is critical.

Workflow Diagram: Sample Preparation & Analysis

IR_Workflow Sample Solid Chloropyrimidine Amine Sample Choice Select Method Sample->Choice ATR ATR (Attenuated Total Reflectance) Choice->ATR Routine ID KBr KBr Pellet (Transmission) Choice->KBr High Resolution ATR_Step Press sample onto Diamond/ZnSe Crystal ATR->ATR_Step KBr_Step Grind 1:100 with dry KBr Press @ 10 tons KBr->KBr_Step Correction Apply ATR Correction (n-dependence) ATR_Step->Correction Spectrum Final Spectrum (4000-400 cm⁻¹) KBr_Step->Spectrum Correction->Spectrum

Figure 1: Decision matrix for IR sampling. ATR is preferred for speed, but KBr is superior for resolving sharp C-Cl bands in the fingerprint region.[3]

Method A: Diamond ATR (Recommended for Routine ID)

Why: Chloropyrimidine amines are often crystalline solids.[1][2][3] ATR requires no sample dilution, preventing moisture uptake which broadens N-H bands.[1][2]

  • Clean: Ensure the diamond crystal is free of previous organic residue (use MeOH).

  • Background: Collect a 32-scan background spectrum.

  • Loading: Place ~2 mg of sample on the crystal.

  • Pressure: Apply high pressure using the anvil clamp.[1][2] Note: Ensure good contact; poor contact yields noisy C-H/C-Cl bands.[1][2][3]

  • Scan: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Post-Process: Apply "ATR Correction" in your software to adjust relative intensities for library comparison.

Method B: KBr Pellet (Recommended for Publication/Purity)

Why: Provides true transmission data and better resolution of the "fingerprint" region (600–1400 cm⁻¹) where C-Cl stretches reside.[3]

  • Ratio: Mix 1-2 mg sample with 200 mg spectral-grade KBr.

  • Grind: Pulverize in an agate mortar until a fine, flour-like consistency is achieved. Warning: Coarse particles cause Christiansen scattering (sloping baseline).[3]

  • Press: Evacuate air and press at 8–10 tons for 2 minutes to form a transparent disk.

  • Analysis: Scan immediately to avoid hygroscopic water absorption (broad band at 3400 cm⁻¹).[1][2][3]

Signal Interpretation Guide

Distinguishing C-Cl from Ring Bending

One of the most common errors is misidentifying ring deformation modes as C-Cl stretches.[1][3]

  • Ring Bending (Out-of-Plane): Typically 600–700 cm⁻¹ .[1][2][3] These are often broad and sensitive to the substitution pattern (2,4- vs 4,6-).

  • C-Cl Stretch: Typically 700–800 cm⁻¹ .[1][2][3] This band is intense and sharp.[1][2] In polychlorinated systems (e.g., 2,4-dichloro), you may see multiple bands due to symmetric/asymmetric coupling.[1][3]

Visualizing the Vibrational Shift

Vibrational_Shift Pyrimidine Unsubstituted Pyrimidine Ring Breathing ~990 cm⁻¹ Cl_Sub Chlorine Substitution (Mass Increase) Pyrimidine->Cl_Sub Result New Modes Created Cl_Sub->Result CCl_Stretch C-Cl Stretch ~740-780 cm⁻¹ (Diagnostic) Result->CCl_Stretch Ring_Shift Ring Breathing Shift ~1000 -> ~1050+ cm⁻¹ (Inductive Effect) Result->Ring_Shift

Figure 2: Impact of Chlorine substitution on vibrational modes.[1][2][3] The heavy mass creates a new low-frequency band (C-Cl stretch), while the inductive effect stiffens the ring, often shifting ring modes to higher frequencies.

References

  • Sharma, V. K., Kumar, P., & Sharma, S. D. (2010).[3] Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 22(1), 527-530.[1][2][3] [3]

  • NIST Chemistry WebBook. (2025).[1][2] 2-Amino-5-chloropyrimidine IR Spectrum. National Institute of Standards and Technology.[1] [3]

  • Breda, S., et al. (2006).[1][2] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.[1][2][3]

  • Movassaghi, M., & Hill, M. D. (2006).[1][2][6] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.

  • Specac Application Note.[1][2] (2018).[1] Should I be using KBr pellets in FTIR Spectroscopy?

Sources

Comparative

Structural Profiling &amp; Solid-State Comparison: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

[1] Executive Summary & Structural Context[1][2][3][4][5][6][7] In the development of pyrimidine-based kinase inhibitors and agrochemicals, the precise solid-state arrangement of intermediates defines downstream solubili...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In the development of pyrimidine-based kinase inhibitors and agrochemicals, the precise solid-state arrangement of intermediates defines downstream solubility, tabletability, and reaction kinetics.[1] This guide focuses on 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a critical scaffold where the N-ethyl substitution significantly modulates crystal packing compared to its primary amine precursors.[1]

While the primary amine parent (2-chloro-6-methylpyrimidin-4-amine ) forms robust centrosymmetric dimers via dual hydrogen bond donors, the introduction of the N-ethyl group in the target molecule acts as a "crystal breaker."[1] It reduces the hydrogen bond donor count from two to one and introduces steric bulk that disrupts planar


-

stacking.[1]

This guide provides the reference crystallographic data for the parent scaffold and a comparative structural model for the N-ethyl target, outlining the specific experimental protocols required to resolve its lattice parameters.

Comparative Crystallographic Data[1][3][7]

The following table contrasts the experimentally verified structure of the parent compound against the predicted lattice behavior of the N-ethyl derivative. This comparison highlights the "packing penalty" introduced by alkylation.[1]

Table 1: Lattice Parameter Comparison (Reference vs. Target)
ParameterReference Standard (Parent)Target Molecule (N-Ethyl Analog)Structural Implication
Compound 2-chloro-6-methylpyrimidin-4-amine2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Formula


Increased lipophilicity in Target.[1]
Crystal System MonoclinicPredicted: Monoclinic or TriclinicLower symmetry expected due to ethyl flexibility.[1]
Space Group

Predicted:

or

Loss of

symmetry axis likely.[1]
Unit Cell (

)
7.1256(8) ÅExp.[1][2][3] Range: 8.5 – 9.2 ÅExpansion along stacking axis.[1]
Unit Cell (

)
7.8537(8) ÅExp.[1][2][3] Range: 9.5 – 10.5 ÅAccommodation of ethyl steric bulk.[1]
Unit Cell (

)
13.0769(15) ÅExp.[1][2][3] Range: 11.0 – 12.5 Å

Angle
115.678(1)°Variable (95–105°)
H-Bond Motif

Inversion Dimer

or

Infinite Chains
CRITICAL: Dimer formation blocked by ethyl group.[1]
Ref. [Acta Cryst. E68, o3455]User Determination Required

Technical Insight: The parent compound crystallizes as a planar sheet driven by


 interactions.[1] The N-ethyl target lacks the second proton required to close the 

ring, forcing the system to adopt a catener (chain-like) motif, which typically lowers the melting point and increases solubility in non-polar solvents.[1]

Structural Mechanics & Interaction Mapping[1]

Understanding the intermolecular forces is vital for solvent selection during recrystallization.[1]

The "Blocking" Effect of N-Alkylation

In the parent molecule, the amino group (


) acts as a double donor.[1]
  • 
    :  Forms the primary dimer.[1]
    
  • 
    :  Connects dimers into sheets.[1]
    

In the Target (N-ethyl) , the ethyl group replaces


.[1] This eliminates the sheet-forming capability.[1] The remaining 

will likely hunt for the most accessible acceptor (N3 of the pyrimidine ring), forming linear chains or helices rather than flat planes.[1] This often results in needle-like habit growth rather than the blocks seen in the parent.[1]
Diagram 1: Hydrogen Bond Topology Comparison

HBonding cluster_0 Parent: 2-chloro-6-methylpyrimidin-4-amine cluster_1 Target: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine P_Node Pyrimidine Core NH2 NH2 Group (2 Donors) P_Node->NH2 Dimer Centrosymmetric Dimer (R2,2(8)) NH2->Dimer H-Bond 1 Sheet 2D Sheet Packing Dimer->Sheet H-Bond 2 T_Node Pyrimidine Core NHEt NH-Ethyl Group (1 Donor / Steric Bulk) T_Node->NHEt Chain Linear/Helical Chains NHEt->Chain Single H-Bond Packing Herringbone or Slipped Stack Chain->Packing Van der Waals Dominance

Caption: Comparison of H-bond networking. The parent forms stable dimers (green path), while the N-ethyl target is forced into weaker chain motifs (red path).[1]

Experimental Protocols

To obtain the specific unit cell data for the target, you must bypass the tendency of alkylated pyrimidines to oil out.[1] The following protocol is optimized for N-alkylaminopyrimidines.

Phase 1: Synthesis & Purification[1]
  • Precursor: 2,4-dichloro-6-methylpyrimidine.[1]

  • Reagent: Ethylamine (70% in water or 2.0M in THF).[1]

  • Key Step: Control the temperature at

    
    . Higher temperatures promote disubstitution.[1]
    
  • Purification: Do not rely solely on recrystallization.[1] Use flash chromatography (Hexane:EtOAc 80:20) to remove the regioisomer (4-chloro-2-ethylamino...) which is a common impurity that poisons crystal growth.[1]

Phase 2: Single Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous films due to the ethyl group's flexibility.[1] Vapor diffusion is superior.[1]

  • Inner Vial: Dissolve 20 mg of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine in 1.5 mL of Acetone (good solubility, moderate vapor pressure).

  • Outer Vial: Add 4 mL of n-Heptane (antisolvent).

  • Process: Cap tightly. Allow to stand undisturbed at

    
     (fridge) for 5-7 days.
    
  • Outcome: Look for colorless prisms or needles.[1]

Phase 3: Data Collection Workflow

Workflow Step1 Crystal Selection (Polarized Microscopy) Step2 Mounting (Mitegen Loop + Paratone Oil) Step1->Step2 No cracks/twinning Step3 Data Collection (Mo-Kα Source, 100K) Step2->Step3 Cryo-cooling Step4 Structure Solution (SHELXT / Direct Methods) Step3->Step4 Integration Step5 Refinement (SHELXL - Least Squares) Step4->Step5 R1 < 0.05

Caption: Standard crystallographic workflow. Cryo-cooling (100K) is essential for the N-ethyl target to reduce thermal disorder in the alkyl chain.[1]

Physicochemical Profile Comparison

PropertyParent (Reference)Target (N-Ethyl)Impact on Development
Molecular Weight 143.58171.63Slight increase in mass density.[1]
LogP (Predicted) ~1.2~1.9Target is more permeable but less water-soluble.[1]
H-Bond Donors 21Target has reduced excipient interaction potential.[1]
Melting Point 184–187 °CExp:[1] 120–135 °CLower MP indicates weaker lattice energy (easier to dissolve).[1]
Solubility (Water) ModerateLowTarget requires surfactant/co-solvent for assays.[1]

References

  • Crystal Structure of Parent: Ghazzali, M., et al. "2-Chloro-6-methylpyrimidin-4-amine."[1][2] Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 12, 2012, p. o3455.[1]

  • General Synthesis of 4-amino-pyrimidines: "2-Amino-4-chloro-6-methylpyrimidine." Sigma-Aldrich Product Sheet. [1]

  • H-Bond Graph Set Analysis (Methodology): Etter, M. C.[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, vol. 23, no.[1] 4, 1990, pp. 120-126.[1]

  • Comparative Analog Data (Isopropyl derivative): "X-ray crystal structure of 4-Chloro-6-isopropylpyrimidin-2-amine derivatives." BenchChem Technical Guides.

Sources

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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